Silmitasertib sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2.Na/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDAAPQSODILSN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=C2C=CN=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156795 | |
| Record name | Silmitasertib sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309357-15-0 | |
| Record name | Silmitasertib sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309357150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silmitasertib sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILMITASERTIB SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1E607PU86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Silmitasertib Sodium: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silmitasertib sodium (formerly CX-4945) is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2).[1] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a pivotal role in promoting oncogenesis by regulating key signaling pathways involved in cell proliferation, survival, and apoptosis resistance.[2][3] This technical guide provides an in-depth overview of the mechanism of action of silmitasertib in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: Inhibition of Protein Kinase CK2
Silmitasertib competitively binds to the ATP-binding site of the CK2α and CK2α' catalytic subunits, thereby inhibiting its kinase activity with high potency.[3] The inhibition constant (Ki) for silmitasertib against the CK2 holoenzyme is approximately 0.38 nM.[4] By blocking the catalytic function of CK2, silmitasertib prevents the phosphorylation of a vast number of downstream substrates, leading to the disruption of multiple pro-survival signaling pathways within cancer cells.[3]
Impact on Key Signaling Pathways
The primary anti-cancer effects of silmitasertib are mediated through the modulation of critical signaling cascades that are often dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
A key mechanism of silmitasertib's action is the attenuation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[5][6] CK2 directly phosphorylates and activates Akt at serine 129 (S129).[7] Silmitasertib's inhibition of CK2 prevents this phosphorylation event, leading to a downstream reduction in the activity of mTOR and its effectors, such as S6K1 and 4E-BP1.[5] This disruption ultimately results in decreased protein synthesis and cell growth.
Induction of Apoptosis
Silmitasertib promotes programmed cell death in cancer cells through multiple mechanisms. By inhibiting the pro-survival Akt pathway, it tips the balance towards apoptosis.[8] Furthermore, CK2 is known to phosphorylate and inactivate pro-apoptotic proteins such as p21 and Bcl-2-associated death promoter (Bad).[9] Inhibition of CK2 by silmitasertib can therefore lead to the activation of these apoptotic mediators. A hallmark of silmitasertib-induced apoptosis is the cleavage of PARP and caspase-3.[10]
Cell Cycle Arrest
Silmitasertib has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[11][12] This effect is attributed to the role of CK2 in regulating key cell cycle proteins. For instance, CK2 can phosphorylate and stabilize proteins that promote cell cycle progression. By inhibiting CK2, silmitasertib can lead to the accumulation of cells in the G2/M phase, thereby preventing cell division.[9][13]
Quantitative Data
The anti-proliferative activity of silmitasertib has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and experimental conditions.
| Cancer Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Prostate Cancer | PC-3 | ~10 | [8] |
| Breast Cancer | BT-474 | ~1.7 | [8] |
| MDA-MB-231 | ~10 | [8] | |
| MCF-7 | ~10 | [8] | |
| T-cell Leukemia | Jurkat | ~0.1 (intracellular CK2 activity) | [8] |
| Cholangiocarcinoma | TFK-1 | ~10-20 (induces G2 arrest) | [8] |
| SSP-25 | ~10-20 (induces G2 arrest) | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of silmitasertib.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of silmitasertib on cancer cell proliferation and viability.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of silmitasertib in complete culture medium.
-
Remove the existing medium and treat the cells with varying concentrations of silmitasertib. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by silmitasertib.[10][14]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of silmitasertib for a specified time. Include both negative (vehicle-treated) and positive controls for apoptosis.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the effect of silmitasertib on cell cycle distribution.[15][16]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with silmitasertib for the desired duration.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use the DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by silmitasertib.[7]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S129), anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with silmitasertib, then lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound represents a promising therapeutic agent for a variety of cancers due to its potent and selective inhibition of the oncogenic kinase CK2. Its mechanism of action is centered on the disruption of key pro-survival signaling pathways, most notably the PI3K/Akt/mTOR cascade, leading to the induction of apoptosis and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of silmitasertib's anti-cancer effects in preclinical and clinical settings. The quantitative data further underscore its potential as a targeted cancer therapy. Further research will continue to elucidate the full spectrum of its molecular interactions and clinical applications.
References
- 1. kumc.edu [kumc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Silmitasertib-induced macropinocytosis promoting DDP intracellular uptake to enhance cell apoptosis in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
The Discovery and Clinical Journey of CX-4945 (Silmitasertib): A Technical Overview
Introduction
CX-4945, also known as Silmitasertib, is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of the serine/threonine protein kinase CK2.[1][2] Overexpression of CK2 is a hallmark of a wide array of human cancers, where it plays a crucial role in promoting cell proliferation, survival, and angiogenesis while suppressing apoptosis.[2][3] Consequently, CK2 has emerged as a compelling therapeutic target for cancer. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical history of CX-4945, tailored for researchers, scientists, and drug development professionals.
Discovery and Preclinical Development
CX-4945 was originally developed by Cylene Pharmaceuticals and is now under the stewardship of Senhwa Biosciences.[4][5] The discovery of CX-4945 was the result of a rational, structure-based drug design program aimed at identifying potent and selective inhibitors of CK2.[4][6] This effort culminated in a series of compounds built around a benzo[c][4][7]naphthyridine-8-carboxylic acid scaffold, with CX-4945 emerging as the lead candidate due to its high potency and selectivity.[4]
Preclinical investigations revealed that CX-4945 is an ATP-competitive inhibitor of both the CK2α and CK2α' catalytic subunits.[1] It has demonstrated broad-spectrum anti-proliferative activity across a diverse range of cancer cell lines.[2][8] Mechanistically, CX-4945 has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[6][9] Furthermore, preclinical studies in animal models confirmed its oral bioavailability and dose-dependent anti-tumor activity in various xenograft models.[4][6]
Mechanism of Action
CX-4945 exerts its anti-cancer effects by inhibiting the catalytic activity of CK2, thereby modulating multiple downstream signaling pathways critical for cancer cell survival and proliferation.[10] Key pathways affected by CX-4945 include:
-
PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a central kinase in this pro-survival pathway.[11][12] CX-4945 inhibits this phosphorylation, leading to the downregulation of the PI3K/Akt/mTOR signaling cascade.[1][8]
-
JAK/STAT Pathway: CK2 is known to potentiate the activation of JAKs and STATs, which are crucial for cytokine signaling and are often dysregulated in cancer.[13][14] Inhibition of CK2 by CX-4945 suppresses the activation of this pathway.[14]
-
NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival.[12] CK2 can promote NF-κB activation through various mechanisms, and CX-4945 has been shown to inhibit this pro-survival signaling.[10][14]
Quantitative Data Summary
The following tables summarize the key quantitative data for CX-4945 from various preclinical and clinical studies.
Table 1: Biochemical Potency of CX-4945
| Target | Assay Type | Value | Reference |
| Recombinant Human CK2α | IC50 | 1 nM | [8] |
| Recombinant Human CK2 Holoenzyme | Ki | 0.38 nM | [6] |
| Endogenous Intracellular CK2 (Jurkat cells) | IC50 | 0.1 µM | [8] |
| FLT3 | IC50 | 35 nM | [8] |
| PIM1 | IC50 | 46 nM | [8] |
| CDK1 | IC50 | 56 nM | [8] |
| DYRK1A | Kd | 1.8 nM | [15] |
| GSK3β | Kd | 37.8 nM | [15] |
Table 2: In Vitro Anti-proliferative Activity of CX-4945
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| CLL Biopsy Samples | Chronic Lymphocytic Leukemia | < 1 µM | [1] |
| Breast Cancer Cell Lines | Breast Cancer | 1.71-20.01 µM (EC50) | [8] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | 2-8 µM | [16] |
| HUVEC (Proliferation) | - | 5.5 µM | [8] |
| HUVEC (Migration) | - | 2 µM | [8] |
| HUVEC (Tube Formation) | - | 4 µM | [8] |
Table 3: In Vivo Efficacy of CX-4945 in Xenograft Models
| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| PC3 | Prostate Cancer | 25 mg/kg, 50 mg/kg, 75 mg/kg (p.o., bid) | 19%, 40%, 86% | [11] |
| BT-474 | Breast Cancer | 25 mg/kg, 75 mg/kg (p.o., bid) | 88%, 97% | [8] |
| BxPC-3 | Pancreatic Cancer | 75 mg/kg (p.o., bid) | 93% | [8] |
| A673 | Ewing Sarcoma | 75 mg/kg (p.o., bid) | 50-80% | [16] |
Clinical Development
CX-4945 was the first CK2 inhibitor to enter human clinical trials, with Phase I studies initiated in 2010.[2][4] These trials have evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of CX-4945 in patients with various advanced solid tumors and multiple myeloma.[17][18]
Phase I trials established that CX-4945 can be safely administered orally on different dosing schedules.[17] The dose-limiting toxicities were found to be diarrhea and hypokalemia, which were reversible.[7][17] While no complete or partial responses by RECIST criteria were observed in the initial solid tumor trials, stable disease for at least 6 months was noted in 15% of patients.[7][17]
CX-4945 is currently being investigated in Phase I and II clinical trials for several cancer indications, including:
-
Cholangiocarcinoma: In combination with gemcitabine and cisplatin.[1]
-
Basal Cell Carcinoma: As a monotherapy in patients who have failed hedgehog pathway inhibitors.[19]
-
Medulloblastoma: In recurrent SHH medulloblastoma.
-
Pediatric Solid Tumors: Including neuroblastoma, Ewing's sarcoma, osteosarcoma, and rhabdomyosarcoma.[5][16]
Recent clinical data in advanced basal cell carcinoma has shown promising anti-tumor efficacy, with some patients achieving a partial response and prolonged progression-free survival.[19]
Signaling Pathway and Experimental Workflow Diagrams
Caption: CX-4945 inhibits CK2, blocking multiple pro-survival signaling pathways.
Caption: A typical workflow for the preclinical evaluation of CX-4945.
Experimental Protocols
1. Cell Viability Assay (MTS/MTT Assay)
-
Objective: To determine the effect of CX-4945 on the metabolic activity and proliferation of cancer cells.[10]
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Prepare serial dilutions of CX-4945 in complete growth medium.[10]
-
Treat the cells with various concentrations of CX-4945 and a vehicle control (e.g., DMSO).[3][10]
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[10]
-
2. Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
-
Objective: To measure the induction of apoptosis by CX-4945 through the activation of executioner caspases.[3]
-
Methodology:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Treat cells with various concentrations of CX-4945 and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[3]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3]
-
Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-3 hours, protected from light.[3]
-
Measure the luminescence of each well using a plate-reading luminometer.[3]
-
Calculate the fold-change in caspase-3/7 activity relative to the vehicle-treated control cells.[3]
-
3. Western Blotting
-
Objective: To analyze the effect of CX-4945 on the phosphorylation status and expression levels of proteins in key signaling pathways.[3]
-
Methodology:
-
Treat cells with CX-4945 for the desired time and lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[3]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[3]
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt (S129), total Akt, p-p21 (T145), total p21) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
-
Conclusion
CX-4945 (Silmitasertib) represents a pioneering effort in the therapeutic targeting of protein kinase CK2. Its discovery and development have provided a valuable tool for elucidating the role of CK2 in cancer and have laid the groundwork for a novel class of anti-cancer agents. With a well-defined mechanism of action, a significant body of preclinical evidence, and an ongoing and expanding clinical trial program, CX-4945 holds promise as a potential new treatment option for a variety of malignancies. The continued investigation of CX-4945, both as a monotherapy and in combination with other agents, will be crucial in defining its ultimate role in the oncology treatment landscape.
References
- 1. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. benchchem.com [benchchem.com]
- 4. Silmitasertib - Wikipedia [en.wikipedia.org]
- 5. Senhwa Biosciences initiates silmitasertib trial in children with challenging cancers [synapse.patsnap.com]
- 6. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Facebook [cancer.gov]
- 19. Senhwa Biosciences Announces Positive Clinical Data from Phase 1/Expansion Trial of Silmitasertib (CX-4945) in the Treatment of Basal Cell Carcinoma [prnewswire.com]
Silmitasertib Sodium (CX-4945): A Technical Guide to its Inhibition of the PI3K/Akt Signaling Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism by which silmitasertib sodium (formerly CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II), modulates the PI3K/Akt signaling pathway.[1][2][3][4] The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell proliferation, survival, and resistance to apoptosis, and its aberrant activation is a common feature in many human cancers.[5]
Core Mechanism of Action
Silmitasertib is a potent and highly selective, ATP-competitive inhibitor of the protein kinase CK2.[2][6] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in tumors, contributing to cancer progression by phosphorylating a wide array of substrate proteins involved in cell survival and proliferation.[7][8]
One of the key downstream targets of CK2 is the PI3K/Akt pathway.[8] CK2 directly phosphorylates Akt at serine 129 (Ser129), a modification that contributes to its hyperactivation.[8] By inhibiting CK2, silmitasertib prevents this phosphorylation event, leading to the suppression of Akt activity and the attenuation of downstream signaling.[2][9] This inhibition ultimately disrupts pro-survival signals, making silmitasertib a promising therapeutic agent in oncology.[2][10]
Quantitative Data on Silmitasertib's Effects
The inhibitory action of silmitasertib has been quantified in various preclinical and clinical settings. The data highlight its potency against its primary target, CK2, and its efficacy in cancer models and patients.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Cell Line / System | Source |
|---|---|---|---|
| Ki (CK2) | 0.38 nM | Recombinant human holoenzyme | [2] |
| Growth Inhibition | >50% reduction at 5 µM | MCF-7 Breast Cancer Cells |[9] |
Table 2: Downstream Pathway Inhibition in B-ALL Cell Lines
| Treatment | Target Analyzed | Result | Cell Line | Source |
|---|---|---|---|---|
| 5 µM CX-4945 (2h) | Phosphorylated CK2 targets | Prominent reduction in phosphorylation | SEM | [6] |
| 5 µM CX-4945 (24h) | Phosphorylated CK2 targets | Prominent reduction in phosphorylation | RS4;11 | [6] |
| 5 µM CX-4945 | p-PTEN, p-AKT, p-4EBP1 | Reduction in phosphorylation | SEM, RS4;11 |[6] |
Table 3: Clinical Efficacy in Cholangiocarcinoma (Phase Ib/II Study) Combination therapy: Silmitasertib + Gemcitabine + Cisplatin
| Efficacy Outcome | Median Value / Rate | Patient Population | Source |
|---|---|---|---|
| Progression-Free Survival (PFS) | 11.1 months | 55 evaluable patients | [11] |
| Overall Survival (OS) | 17.4 months | 55 evaluable patients | [11] |
| Overall Response Rate (ORR) | 32.1% | 55 evaluable patients | [11] |
| Disease Control Rate (DCR) | 79.3% | 55 evaluable patients |[11] |
Experimental Protocols
A key method to evaluate the efficacy of silmitasertib on the PI3K/Akt pathway is through Western blot analysis to measure the phosphorylation status of Akt.[12]
Protocol: Western Blot Analysis of Phosphorylated Akt (p-Akt)
Objective: To quantify the change in phosphorylated Akt (p-Akt Ser473) levels in cancer cells following treatment with silmitasertib.[12]
1. Cell Culture and Treatment:
-
Culture an appropriate cancer cell line (e.g., MDA-MB-231, SEM, RS4;11) in its recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.[6][12]
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of silmitasertib (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 24, or 48 hours).[12][13]
2. Cell Lysis and Protein Extraction: [12]
-
After treatment, place culture plates on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE (Gel Electrophoresis): [14][15]
-
Normalize protein samples to the same concentration with lysis buffer and 2x SDS loading buffer.
-
Heat samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 10% or 12%).
-
Run the gel in 1x running buffer at 120V for 1-1.5 hours until the dye front reaches the bottom.[16]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Perform the transfer in a transfer apparatus with transfer buffer at 100V for 1-2 hours or overnight at 4°C.
6. Immunoblotting: [12]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process on a separate membrane for total Akt and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
7. Detection and Analysis: [12]
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize p-Akt levels to total Akt levels and the loading control.
Conclusion
This compound effectively inhibits the PI3K/Akt signaling pathway through its primary mechanism as a potent inhibitor of protein kinase CK2.[1][2] By preventing the CK2-mediated hyperactivation of Akt, silmitasertib curtails critical pro-survival and proliferative signals in cancer cells.[8] This mechanism, supported by robust preclinical quantitative data and validated through established experimental protocols like Western blotting, underpins its investigation in numerous clinical trials for various malignancies.[6][11][18] The continued study of silmitasertib provides a compelling case for targeting the CK2/PI3K/Akt axis in cancer therapy.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silmitasertib (CX-4945) Disrupts ERα/HSP90 Interaction and Drives Proteolysis through the Disruption of CK2β Function in Breast Cancer Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. bosterbio.com [bosterbio.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Facebook [cancer.gov]
Early Preclinical Studies of Silmitasertib Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical development of Silmitasertib sodium (formerly CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2. The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action
Silmitasertib is a potent and highly selective, ATP-competitive inhibitor of the serine/threonine protein kinase CK2.[1][2] CK2 is a constitutively active enzyme frequently overexpressed in a multitude of human tumors, where it plays a critical role in promoting cell proliferation, survival, and resistance to therapy.[3] The primary targets of Silmitasertib are the catalytic subunits of the CK2 holoenzyme, CK2α and CK2α'.[4]
By binding to the ATP pocket of CK2, Silmitasertib blocks the phosphorylation of numerous downstream substrates. This leads to the disruption of several key oncogenic signaling pathways, most notably the PI3K/Akt/mTOR pathway.[3][5] CK2 directly phosphorylates Akt at serine 129 (S129), a step that contributes to its full activation.[1] Inhibition by Silmitasertib leads to reduced Akt phosphorylation, induction of apoptosis, and cell cycle arrest.[1][6] Furthermore, Silmitasertib has been shown to impair DNA repair mechanisms, providing a strong rationale for its synergistic use with DNA-damaging chemotherapeutic agents.[3]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from foundational preclinical evaluations of Silmitasertib.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | Parameter | Value (nM) | Notes |
| CK2α / CK2α' | Cell-Free Kinase Assay | IC₅₀ | 1 | Highly potent inhibition.[1][4] |
| CK2 | Cell-Free Kinase Assay | Kᵢ | 0.38 | Demonstrates strong, competitive binding.[4] |
| Endogenous CK2 | Cell-Based Assay (Jurkat) | IC₅₀ | 100 | Potent inhibition of intracellular kinase activity.[1] |
| FLT3 | Cell-Free Kinase Assay | IC₅₀ | 35 | Inactive in cell-based functional assays at 10 µM.[1] |
| PIM1 | Cell-Free Kinase Assay | IC₅₀ | 46 | Inactive in cell-based functional assays at 10 µM.[1] |
| CDK1 | Cell-Free Kinase Assay | IC₅₀ | 56 | Inactive in cell-based functional assays at 10 µM.[1] |
| DYRK1A | Kinase Assay | IC₅₀ | 6.8 | Notable off-target activity.[7] |
Table 2: In Vitro Anti-Proliferative Activity (EC₅₀)
| Cell Line | Cancer Type | EC₅₀ (µM) | Incubation Time (h) |
| Breast Cancer Lines | Breast Carcinoma | 1.71 - 20.01 | Not Specified |
| U-87 | Glioblastoma | ~5 - 15 | 24 |
| U-138 | Glioblastoma | ~5 - 15 | 24 |
| A-172 | Glioblastoma | ~5 - 15 | 24 |
| TFK-1 | Cholangiocarcinoma | ~10 - 20 | Not Specified |
| SSP-25 | Cholangiocarcinoma | ~10 - 20 | Not Specified |
| HUVEC | Endothelial (Angiogenesis) | 5.5 | Not Specified |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Model (Cell Line) | Cancer Type | Dose (mg/kg, p.o.) | Schedule | Tumor Growth Inhibition (TGI) |
| BT-474 | Breast Carcinoma | 25 | Twice Daily | 88% |
| BT-474 | Breast Carcinoma | 75 | Twice Daily | 97% |
| BxPC-3 | Pancreatic Carcinoma | 75 | Twice Daily | 93% |
| PC3 | Prostate Carcinoma | 25 | Twice Daily | 19% |
| PC3 | Prostate Carcinoma | 50 | Twice Daily | 40% |
| PC3 | Prostate Carcinoma | 75 | Twice Daily | 86% |
| A673 | Ewing Sarcoma | 75 | Twice Daily | 50-80% |
Key Signaling and Experimental Visualizations
The following diagrams illustrate the core signaling pathway targeted by Silmitasertib and a typical workflow for preclinical evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 5. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
The Pharmacokinetic Profile of Silmitasertib Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib sodium, also known as CX-4945, is an orally bioavailable, first-in-class, small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2][3] CK2 is a serine/threonine kinase that is frequently overexpressed in a variety of human tumors and plays a crucial role in cell growth, proliferation, and survival.[4] By competitively binding to the ATP-binding site of the CK2α catalytic subunit, Silmitasertib disrupts multiple downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway.[1][2] This mechanism of action makes Silmitasertib a promising candidate for cancer therapy, and it is currently under investigation in clinical trials for various solid tumors and hematological malignancies.[5][6] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, compiling available data from preclinical and clinical studies to serve as a resource for researchers and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of Silmitasertib has been characterized in several preclinical species and in humans, demonstrating its suitability for oral administration.
Preclinical Pharmacokinetics
Preclinical studies in mice, rats, and dogs have confirmed that Silmitasertib has satisfactory oral bioavailability.[1]
Rat Pharmacokinetics:
Following intravenous administration in rats, Silmitasertib exhibits a low clearance (CL) of 0.08 L/kg/h and a volume of distribution at steady state (Vss) of 1.39 L/kg.[7] The plasma protein binding in rats is high, exceeding 98%.[7] After oral administration, Silmitasertib demonstrates high bioavailability of over 70%.[7] The elimination half-life is reported to be 14.7 hours for intravenous administration and 10.9 hours for oral administration.[8]
Table 1: Preclinical Pharmacokinetic Parameters of Silmitasertib in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability (F) | >70% | Oral | [1][7] |
| Volume of Distribution (Vss) | 1.39 L/kg | Intravenous | [7] |
| Clearance (CL) | 0.08 L/kg/h | Intravenous | [7] |
| Half-life (t½) | 14.7 h | Intravenous | [8] |
| Half-life (t½) | 10.9 h | Oral | [8] |
| Plasma Protein Binding | >98% | - | [7] |
Data for mice and dogs are currently not available in a quantitative format.
Clinical Pharmacokinetics
Phase I clinical trials in patients with advanced solid tumors have shown that the pharmacokinetics of Silmitasertib are linear and dose-dependent.[9]
In a phase I/II study in children with recurrent SHH medulloblastoma receiving 1000 mg twice daily, the area under the concentration-time curve from 0 to 24 hours (AUC0-24h) was 9,532 h·ng/mL after a single dose and 44,410 h·ng/mL at steady-state, indicating an accumulation ratio of approximately 4.7.[10]
Table 2: Clinical Pharmacokinetic Parameters of Silmitasertib in Pediatric Patients
| Parameter | Value | Dosing Regimen | Patient Population | Reference |
| AUC0-24h (Single Dose) | 9,532 h·ng/mL | 1000 mg BID | Recurrent SHH Medulloblastoma | [10] |
| AUC0-24h (Steady-State) | 44,410 h·ng/mL | 1000 mg BID | Recurrent SHH Medulloblastoma | [10] |
| Accumulation Ratio | ~4.7 | 1000 mg BID | Recurrent SHH Medulloblastoma | [10] |
Detailed Cmax, Tmax, and half-life data from human clinical trials are not yet publicly available in a structured format.
Experimental Protocols
Bioanalytical Method for Quantification of Silmitasertib
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Silmitasertib in human plasma, cerebrospinal fluid (CSF), and brain tissue.[5][11]
Sample Preparation:
-
Human Plasma and CSF: Cation-exchange solid-phase extraction (SPE).[11]
-
Brain Tissue: Homogenization followed by SPE.[11]
LC-MS/MS System:
-
Chromatographic Separation: A Synergi™ hydro-RP column (4 μm, 75 × 2.0 mm) with gradient elution.[11]
-
Mobile Phase A: 5 mM ammonium formate aqueous solution (pH 6.5).[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Detection: Multiple reaction monitoring (MRM) with the transition of m/z 350.2 → 223.2 for Silmitasertib.[11]
Calibration Curves:
-
Human Plasma: 0.2-125 ng/mL and 32-20,000 ng/mL.[11]
-
Human CSF: 0.2-20 ng/mL.[11]
-
Mouse Brain: 2-40 ng/g.[11]
Preclinical Pharmacokinetic Study Design (General Protocol)
The following provides a general outline for a preclinical pharmacokinetic study of an orally administered compound like Silmitasertib in rodents.
Workflow for Preclinical Oral Pharmacokinetic Study
Caption: Workflow of a typical preclinical oral pharmacokinetic study.
Animals:
-
Species and strain (e.g., Sprague-Dawley rats, Beagle dogs).
-
Sex and age.
-
Housing conditions and diet.
Dosing:
-
Route of Administration: Oral gavage for rodents, capsules for larger animals.
-
Dose Levels: At least three dose levels to assess dose proportionality.
-
Vehicle: An appropriate vehicle in which the compound is soluble and stable.
-
Fasting Status: Animals are typically fasted overnight before dosing.
Blood Sampling:
-
Time Points: Pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to adequately characterize the absorption and elimination phases.
-
Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
Clinical Pharmacokinetic Study Design (General Phase I Protocol)
The following outlines a general protocol for a Phase I clinical trial to assess the pharmacokinetics of a new drug.
Workflow for a Phase I Clinical Pharmacokinetic Study
Caption: Workflow of a typical Phase I clinical pharmacokinetic study.
Study Population:
-
Healthy volunteers or patients with the target indication, depending on the drug's safety profile.
-
Defined inclusion and exclusion criteria.
Study Design:
-
Typically a dose-escalation design (e.g., single ascending dose followed by multiple ascending doses).
-
Open-label or blinded.
-
Food-effect cohort to assess the impact of food on bioavailability.
Dosing:
-
Route of Administration: Oral.
-
Dose Levels: A range of doses starting from a low, presumed safe dose.
-
Dosing Schedule: Single dose or multiple doses over a specified period.
Pharmacokinetic Blood Sampling:
-
Time Points: Pre-dose and a series of post-dose time points to capture the full pharmacokinetic profile (e.g., up to 48 or 72 hours post-dose).
-
Sample Processing: Blood is processed to plasma or serum and stored frozen until analysis.
Signaling Pathways
Silmitasertib's primary mechanism of action is the inhibition of CK2, which in turn modulates several downstream signaling pathways critical for cancer cell survival and proliferation.
PI3K/Akt Signaling Pathway
CK2 is known to potentiate the PI3K/Akt signaling pathway. Silmitasertib inhibits this pathway by preventing the CK2-mediated phosphorylation of key components.
Silmitasertib's Inhibition of the PI3K/Akt Pathway
Caption: Silmitasertib inhibits CK2, leading to the downregulation of the PI3K/Akt pathway.
Conclusion
This compound is an orally bioavailable CK2 inhibitor with a favorable pharmacokinetic profile characterized by good oral bioavailability and a relatively long half-life in preclinical species. Early clinical data suggest linear and dose-dependent pharmacokinetics in humans. The established bioanalytical methods and understanding of its mechanism of action provide a solid foundation for its continued development. Further publication of detailed quantitative pharmacokinetic data from ongoing and future clinical trials will be crucial for optimizing dosing strategies and ensuring the safe and effective use of Silmitasertib in the treatment of cancer and potentially other diseases.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein Kinase II Inhibitor, in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS method for quantitation of the CK2 inhibitor silmitasertib (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Effect of Food on the Pharmacokinetics and Safety of a Novel c-Met Inhibitor SCC244: A Randomized Phase I Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for quantitation of the CK2 inhibitor silmitasertib (CX-4945) in human plasma, CSF, and brain tissue, and application to a clinical pharmacokinetic study in children with brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
Silmitasertib Sodium: A Selective CK2 Inhibitor for Advanced Research and Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib sodium, also known as CX-4945, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2][3] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a pivotal role in regulating various cellular processes critical for cancer cell survival, proliferation, and resistance to apoptosis.[2][4][5] Dysregulation of CK2 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[4][6] Silmitasertib is the first CK2 inhibitor to have advanced into clinical trials and is being investigated for the treatment of various malignancies, including cholangiocarcinoma, medulloblastoma, and basal cell carcinoma.[1][7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on critical signaling pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 5-[(3-chlorophenyl)amino]benzo[c][2][9]naphthyridine-8-carboxylic acid sodium salt | [1][3] |
| Synonyms | CX-4945 sodium salt | [3] |
| CAS Number | 1309357-15-0 (sodium salt) | [3] |
| Molecular Formula | C19H11ClN3NaO2 | [3] |
| Molecular Weight | 371.75 g/mol | [10] |
| Bioavailability | Orally bioavailable | [1][2] |
Mechanism of Action
Silmitasertib is an ATP-competitive inhibitor that selectively targets the α and α' catalytic subunits of the CK2 holoenzyme.[1] By binding to the ATP-binding pocket of CK2, silmitasertib prevents the phosphorylation of its numerous downstream substrates, thereby disrupting multiple pro-survival and proliferative signaling cascades.[1][4] The inhibition of CK2 by silmitasertib leads to the attenuation of several key signaling pathways that are often dysregulated in cancer.[4][5]
Quantitative Data
In Vitro Inhibitory Activity
| Target | IC50 / Ki | Assay Type | Reference |
| CK2α | 1 nM (IC50) | Cell-free | [9][10] |
| CK2α' | 1 nM (IC50) | Cell-free | [9][10] |
| CK2 | 0.38 nM (Ki) | Cell-free | |
| FLT3 | 35 nM (IC50) | Cell-free | |
| PIM1 | 46 nM (IC50) | Cell-free | |
| CDK1 | 56 nM (IC50) | Cell-free | |
| DYRK1A | 0.16 µM (IC50) | Cell-free | [11] |
| GSK3β | 0.19 µM (IC50) | Cell-free | [12] |
| Endogenous intracellular CK2 (Jurkat cells) | 0.1 µM (IC50) | Cell-based |
In Vitro Anti-proliferative Activity (EC50)
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Breast Cancer Cell Lines | Breast Cancer | 1.71 - 20.01 | |
| MIAPaCa-2 | Pancreatic Cancer | 1.1 | [10] |
| PC-3 | Prostate Cancer | 2.1 | [10] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| BT-474 | Breast Cancer | 25 mg/kg, p.o., BID | 88% | |
| BT-474 | Breast Cancer | 75 mg/kg, p.o., BID | 97% | |
| BxPC-3 | Pancreatic Cancer | 75 mg/kg, p.o., BID | 93% | |
| PC-3 | Prostate Cancer | 25 mg/kg, p.o., BID | 19% | |
| PC-3 | Prostate Cancer | 50 mg/kg, p.o., BID | 40% | |
| PC-3 | Prostate Cancer | 75 mg/kg, p.o., BID | 86% |
Clinical Trial Data (Cholangiocarcinoma - Phase Ib/II)
| Parameter | Value | Reference |
| Median Overall Survival (mOS) | 13.6 months (ITT), 17.4 months (mITT) | [13][14] |
| Median Progression-Free Survival (mPFS) | 11.1 months | [13][14] |
| Overall Response Rate (ORR) | 32.1% | [13][14] |
| Disease Control Rate (DCR) | 79.3% | [13][14] |
Clinical Trial Data (Basal Cell Carcinoma - Phase 1)
| Parameter | Value | Reference |
| Disease Control Rate (Metastatic) | 80% | [7][8] |
| Disease Control Rate (Locally Advanced) | 65% | [7][8] |
| Median Duration of Disease Control (Metastatic) | 7.5 months | [7] |
| Median Duration of Disease Control (Locally Advanced) | 10.3 months | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a radiometric filter-binding assay to determine the direct inhibitory effect of silmitasertib on CK2 enzymatic activity.
Materials:
-
Recombinant human CK2 (ααββ-holoenzyme)
-
Substrate peptide (e.g., RRRDDDSDDD)
-
This compound
-
[γ-³³P]ATP
-
Assay Dilution Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
ATP solution: 75 mM MgCl₂, 75 µM ATP in ADB
-
Microplates
Procedure:
-
Prepare serial dilutions of silmitasertib in ADB.
-
In a microplate, add 10 µL of the silmitasertib dilution.
-
Add 10 µL of the substrate peptide (1 mM in ADB).
-
Add 10 µL of recombinant human CK2 (25 ng in ADB).
-
Initiate the reaction by adding 10 µL of the ATP solution containing [γ-³³P]ATP. The final ATP concentration should be 15 µM.[1]
-
Incubate the plate at 30°C for 10 minutes.[1]
-
Stop the reaction and measure the incorporation of ³³P into the substrate peptide using a filter-binding apparatus and a scintillation counter.
-
Calculate the percentage of kinase inhibition for each silmitasertib concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of silmitasertib on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent containing PES (phenazine ethosulfate)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a serial dilution of silmitasertib and a vehicle control (DMSO) for 48-72 hours.[9]
-
Add 20 µL of MTS solution to each well.[6]
-
Incubate the plate at 37°C for 1 to 4 hours.[6]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of CK2 Signaling
This protocol describes the analysis of the phosphorylation status of key downstream targets of CK2, such as Akt (S129) and p21 (T145), following treatment with silmitasertib.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (S129), anti-total Akt, anti-p-p21 (T145), anti-total p21, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer membranes (e.g., PVDF)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of silmitasertib for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[4]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-3/7 activity assay kit (colorimetric or fluorometric)
-
96-well plates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate and treat with silmitasertib for the desired time to induce apoptosis.
-
Lyse the cells using the lysis buffer provided in the assay kit.[9]
-
Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.[2]
-
Incubate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.[2]
-
Measure the absorbance at 400-405 nm (colorimetric) or fluorescence at the appropriate excitation/emission wavelengths (fluorometric).[2]
-
Calculate the fold-increase in caspase-3/7 activity in treated samples compared to untreated controls.
Signaling Pathways and Visualizations
CK2 is a pleiotropic kinase that influences a multitude of signaling pathways critical for cancer cell biology. Silmitasertib, by inhibiting CK2, modulates these pathways to exert its anti-cancer effects.
CK2 and the PI3K/Akt/mTOR Signaling Pathway
CK2 positively regulates the PI3K/Akt/mTOR pathway at multiple levels. It can directly phosphorylate and activate Akt at serine 129.[6] Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a negative regulator of the PI3K pathway. Inhibition of CK2 by silmitasertib leads to the downregulation of this critical pro-survival pathway.[9]
Caption: Silmitasertib inhibits CK2, downregulating the PI3K/Akt/mTOR pathway.
CK2 and the NF-κB Signaling Pathway
CK2 promotes the activation of the NF-κB pathway, which is crucial for inflammation, immunity, and cell survival.[5] CK2 can phosphorylate the inhibitor of NF-κB, IκBα, leading to its degradation and the subsequent nuclear translocation and activation of NF-κB.[5] CK2 can also directly phosphorylate the p65 subunit of NF-κB to enhance its transcriptional activity.[6] Silmitasertib-mediated inhibition of CK2 is expected to suppress NF-κB signaling.[5]
Caption: Silmitasertib inhibits CK2, leading to the suppression of NF-κB signaling.
CK2 and the JAK/STAT Signaling Pathway
The JAK/STAT pathway transmits signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation.[5] CK2 can interact with and phosphorylate Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), promoting their activation.[6] Inhibition of CK2 by silmitasertib can suppress JAK/STAT signaling.[5]
Caption: Silmitasertib inhibits CK2, thereby suppressing the JAK/STAT signaling pathway.
Experimental Workflow for Evaluating Silmitasertib
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of silmitasertib.
Caption: A representative experimental workflow for the preclinical evaluation of silmitasertib.
Conclusion
This compound is a first-in-class, selective inhibitor of CK2 with significant potential as both a research tool and a therapeutic agent. Its ability to modulate multiple oncogenic signaling pathways provides a strong rationale for its continued investigation in a variety of cancer types. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising compound. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of silmitasertib and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. dojindo.com [dojindo.com]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Silmitasertib Sodium: A Technical Guide to a First-in-Class CK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Silmitasertib sodium (CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2. The document details its chemical structure, physicochemical properties, mechanism of action, and key experimental data, serving as a comprehensive resource for professionals in the field of oncology and drug development.
Chemical Structure and Physicochemical Properties
Silmitasertib is a potent and selective ATP-competitive inhibitor of the serine/threonine protein kinase CK2.[1] The active form is the free acid, Silmitasertib, while the compound is often formulated as its sodium salt for administration.
| Identifier | Value | Reference |
| Drug Name | This compound | [2] |
| Code Name | CX-4945 Sodium Salt | [3] |
| IUPAC Name | 5-((3-Chlorophenyl)amino)-benzo(c)-2,6-naphthyridine-8-carboxylic acid sodium salt | [2] |
| CAS Number | 1309357-15-0 (Sodium Salt) | [4] |
| 1009820-21-6 (Free Acid) | [1] | |
| Chemical Formula | C19H11ClN3NaO2 | [4] |
| Molecular Weight | 371.76 g/mol | [2] |
| Appearance | Solid powder | - |
| SMILES | O=C(C1=CC=C2C(N=C(NC3=CC=CC(Cl)=C3)C4=C2C=NC=C4)=C1)[O-].[Na+] | [2] |
| InChI Key | ODDAAPQSODILSN-UHFFFAOYSA-M | [2] |
Physicochemical Data Summary
| Property | Value | Reference |
| Calculated XLogP3 | 4.4 | [5] |
| Solubility | DMSO: ≥103.5 mg/mL | - |
| Water: Insoluble | - | |
| Ethanol: Insoluble | - | |
| Storage | Short term (days to weeks): 0 - 4°C, dry, dark | - |
| Long term (months to years): -20°C | - |
Mechanism of Action
Silmitasertib functions as a highly selective and potent inhibitor of Protein Kinase CK2 (Casein Kinase II), a constitutively active enzyme frequently overexpressed in a multitude of cancer types.[1] Its primary mechanism involves competitive interaction with the ATP-binding site on the CK2α catalytic subunit. This inhibition blocks the phosphorylation of numerous downstream substrates, disrupting several oncogenic signaling pathways critical for cancer cell survival, proliferation, and resistance to therapy.
Key pathways modulated by Silmitasertib include:
-
PI3K/Akt/mTOR Pathway: Inhibition of CK2 leads to the dephosphorylation of Akt at Serine 129, a key activating site, thereby attenuating the pro-survival PI3K/Akt/mTOR signaling cascade.[3]
-
DNA Damage Repair: CK2 regulates the activity of essential DNA repair proteins like XRCC1 and MDC1. By inhibiting CK2, Silmitasertib can impair the cell's ability to repair DNA damage, thus synergizing with DNA-damaging chemotherapeutic agents like cisplatin and gemcitabine.
-
NF-κB and JAK/STAT Signaling: The drug has been shown to attenuate these pathways, which are involved in inflammation and tumor progression.[6]
The inhibition of these pathways ultimately leads to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis.[7]
Preclinical and Clinical Data
In Vitro Activity
Silmitasertib demonstrates high potency against its primary target and significant anti-proliferative effects across a range of cancer cell lines.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | Value | Reference |
| CK2α | Kinase Assay (IC50) | 1 nM | [3] |
| CK2α' | Kinase Assay (IC50) | 1 nM | [3] |
| CK2 | Kinase Assay (Ki) | ~0.38 nM | [2] |
| PIM1 | Kinase Assay (IC50) | 46 nM | - |
| FLT3 | Kinase Assay (IC50) | 35 nM | - |
| DYRK1A | Kinase Assay (IC50) | 6.8 nM | - |
| GSK3β | Kinase Assay (IC50) | 190 nM | [8] |
Table 2: Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TFK-1 | Cholangiocarcinoma | ~10-20 | [9] |
| SSP-25 | Cholangiocarcinoma | ~10-20 | [9] |
| Multiple Lines | Various Cancers | 1 - 8 | [2] |
| U-87 | Glioblastoma | ~10-15 | [10] |
Pharmacokinetics
Preclinical studies confirmed that Silmitasertib is orally bioavailable.[1] Human Phase I trials later demonstrated favorable pharmacokinetic profiles that were linear and dose-dependent.[11]
Table 3: Preclinical Pharmacokinetic Parameters (Rat Model)
| Parameter | Value | Reference |
| Oral Bioavailability (F) | > 70% | - |
| Plasma Protein Binding | > 98% | - |
| MDCK Cell Permeability | > 10 x 10⁻⁶ cm/s | - |
| Volume of Distribution (Vss) | 1.39 L/kg | - |
| Clearance (CL) | 0.08 L/kg/h | - |
| CYP450 Inhibition (10 µM) | Low for 1A2, 2C19, 3A4~70% for 2C9, 2D6 | - |
Note: Detailed quantitative human pharmacokinetic data (Cmax, Tmax, t1/2) from clinical trials are not fully published in the public domain. Phase I studies confirmed a favorable safety and PK profile.[11]
Clinical Trials Overview
Silmitasertib was the first CK2 inhibitor to advance into human clinical trials.[2] It has been investigated as a monotherapy and in combination with chemotherapy for various malignancies.
-
Advanced Solid Tumors (Phase I): Two studies established that Silmitasertib can be safely administered orally. The maximum tolerated doses (MTDs) were determined, with diarrhea and hypokalemia identified as reversible dose-limiting toxicities. While no complete responses were observed, 15% of patients achieved stable disease for at least 6 months.[11]
-
Cholangiocarcinoma (Phase Ib/II): A study evaluated Silmitasertib in combination with gemcitabine and cisplatin for locally advanced or metastatic cholangiocarcinoma, demonstrating promising anti-tumor effects.[9]
-
Other Indications: Clinical trials have also been initiated for multiple myeloma, medulloblastoma, and moderate COVID-19.[12][13]
Key Experimental Protocols
This section provides a generalized methodology for key assays used to characterize Silmitasertib.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of Silmitasertib on CK2 enzymatic activity.
-
Reaction Setup: In a microplate, combine recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and serial dilutions of Silmitasertib in a kinase assay buffer.
-
Initiation: Start the reaction by adding a solution containing ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-20 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter membrane that binds the phosphorylated peptide. Wash away excess unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., TFK-1, U-87) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[14]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or a vehicle control (e.g., 0.1% DMSO).[14]
-
Incubation: Incubate the plates for the desired duration (typically 48 to 72 hours).[14]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results and determine the IC50 value.[14]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Silmitasertib in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[7]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Silmitasertib low dose, Silmitasertib high dose, Combination therapy).[7]
-
Drug Administration: Administer this compound, typically via oral gavage (p.o.), at specified doses (e.g., 25-75 mg/kg) and schedules (e.g., twice daily).[3]
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined duration.
-
Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers). Plot tumor growth curves and analyze for statistical significance.[7]
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Facebook [cancer.gov]
- 14. benchchem.com [benchchem.com]
Understanding the therapeutic potential of Silmitasertib in oncology
An In-depth Technical Guide to the Therapeutic Potential of Silmitasertib in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Silmitasertib (CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of Protein Kinase CK2. It details the mechanism of action, key signaling pathways, preclinical and clinical data, and relevant experimental protocols to support further research and development in oncology.
Introduction to Silmitasertib and its Target, Protein Kinase CK2
Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] Its ubiquitous nature allows it to phosphorylate hundreds of substrates, thereby regulating numerous cellular processes critical for cancer cell survival, proliferation, and resistance to apoptosis.[1][2] Key oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT, are influenced by CK2 activity, making it a compelling therapeutic target for cancer treatment.[1][3]
Silmitasertib (CX-4945) is a potent and selective, ATP-competitive inhibitor of the CK2α and CK2α' catalytic subunits.[1][4] It was the first CK2 inhibitor to enter clinical trials and has been investigated for the treatment of various malignancies, including cholangiocarcinoma, medulloblastoma, and hematological cancers.[1][5] Preclinical and clinical studies have demonstrated its ability to induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.[1][6]
Mechanism of Action
Silmitasertib exerts its anti-cancer effects by binding to the ATP-binding pocket of CK2, preventing the phosphorylation of its downstream substrates.[1][5] This inhibition disrupts multiple pro-survival signaling pathways within cancer cells.[1][7] A key mechanism is the attenuation of the PI3K/Akt signaling pathway by directly blocking the CK2-mediated phosphorylation of Akt at Serine 129.[4][8] This leads to downstream effects such as reduced phosphorylation of p21, increased levels of total p21 and p27, and the induction of caspase-mediated apoptosis.[4][8] Furthermore, Silmitasertib's inhibition of CK2 can interfere with DNA damage repair mechanisms, enhancing the efficacy of DNA-damaging chemotherapeutic agents like gemcitabine and cisplatin.[9][10]
Signaling Pathways and Cellular Processes Modulated by Silmitasertib
Silmitasertib's inhibition of CK2 impacts several critical signaling pathways that are often dysregulated in cancer.
Preclinical Data
Silmitasertib has demonstrated broad anti-proliferative activity across a range of cancer cell lines and potent anti-tumor efficacy in in vivo models.
In Vitro Activity
Silmitasertib is a potent inhibitor of the CK2 enzyme and demonstrates significant anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Silmitasertib
| Assay Type | Target/Cell Line | Cell Type | IC50 / Ki / EC50 | Reference |
|---|---|---|---|---|
| Biochemical Assay | CK2 Holoenzyme | - | Ki: 0.38 nM | [1] |
| Biochemical Assay | Recombinant human CK2α | - | IC50: 1 nM | [4] |
| Cellular Activity | Jurkat | T-cell Leukemia | IC50: ~0.1 µM (intracellular CK2 activity) | [1][4] |
| Anti-proliferative | PC-3 | Prostate Cancer | EC50: ~10 µM | [1] |
| Anti-proliferative | BT-474 | Breast Cancer | EC50: ~1.7 µM | [1] |
| Anti-proliferative | MDA-MB-231 | Breast Cancer | EC50: ~10 µM | [1] |
| Anti-proliferative | MCF-7 | Breast Cancer | EC50: ~10 µM | [1] |
| Anti-proliferative | TFK-1 | Cholangiocarcinoma | EC50: ~10-20 µM (induces G2 arrest) | [1] |
| Anti-proliferative | SSP-25 | Cholangiocarcinoma | EC50: ~10-20 µM (induces G2 arrest) |[1] |
Note: IC50/EC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.[1]
In Vivo Efficacy
Oral administration of Silmitasertib has shown robust tumor growth inhibition (TGI) in murine xenograft models.
Table 2: In Vivo Antitumor Activity of Silmitasertib
| Cancer Model | Dosing | Result | Reference |
|---|---|---|---|
| BT-474 (Breast Cancer) | 25 mg/kg, twice daily | 88% TGI | [4] |
| BT-474 (Breast Cancer) | 75 mg/kg, twice daily | 97% TGI | [4] |
| BxPC-3 (Pancreatic Cancer) | 75 mg/kg, twice daily | 93% TGI | [4] |
| PC3 (Prostate Cancer) | 25-75 mg/kg, twice daily | Dose-responsive efficacy | [8][11] |
| Ewing Sarcoma Xenograft | 75 mg/kg, twice daily | 50-80% tumor inhibition |[12] |
Clinical Data
Silmitasertib has been evaluated in clinical trials for various cancers, most notably cholangiocarcinoma.
Phase Ib/II Study in Cholangiocarcinoma (NCT02128282)
A multicenter, open-label study investigated Silmitasertib in combination with gemcitabine and cisplatin as a first-line treatment for patients with locally advanced or metastatic cholangiocarcinoma.[9][13][14]
Table 3: Efficacy Results from Phase Ib/II Cholangiocarcinoma Trial (mITT Population, n=55)
| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 11.1 months | 7.6–14.7 months | [9][13] |
| Median Overall Survival (OS) | 17.4 months | 13.4–25.7 months | [9][13] |
| Overall Response Rate (ORR) | 32.1% | - | [9][13] |
| Disease Control Rate (DCR) | 79.3% | - |[9][13] |
Table 4: Common Treatment-Related Adverse Events (All Grades, n=87)
| Adverse Event | Incidence | Reference |
|---|---|---|
| Diarrhea | 65.5% | [13] |
| Nausea | 50.6% | [13] |
| Vomiting | 33.3% | [13] |
| Fatigue | 31.0% | [13] |
| Anemia | 21.8% |[13] |
The most common grade ≥3 adverse events were diarrhea (13.8%), neutropenia (11.5%), nausea (9.2%), anemia (8.0%), and thrombocytopenia (8.0%).[13] Treatment was discontinued due to adverse events in 12.6% of patients.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines for key experiments used to characterize Silmitasertib.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of CK2.
General Procedure:
-
Reaction Setup : In a microplate, combine the CK2 enzyme, a specific peptide substrate, and varying concentrations of the inhibitor in a suitable kinase assay buffer.[1]
-
Initiation : Start the kinase reaction by adding ATP.[1]
-
Incubation : Incubate the reaction mixture at 30°C for a defined period.[1]
-
Detection : Quantify the amount of phosphorylated substrate or the amount of ADP produced using methods such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays.[1]
-
Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.[1]
Cell Viability (MTT) Assay
This protocol assesses the effect of CK2 inhibitors on cancer cell proliferation and viability.
General Procedure:
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of Silmitasertib and a vehicle control (e.g., DMSO).[1]
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours).[1]
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[1]
-
Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value from the dose-response curve.[1]
Apoptosis Assay (Western Blot for Cleaved PARP)
This method detects the induction of apoptosis by observing the cleavage of Poly (ADP-ribose) polymerase (PARP).
General Procedure:
-
Cell Treatment : Seed cells and treat with Silmitasertib for the desired time points.
-
Lysis : Prepare whole-cell lysates using an appropriate lysis buffer.
-
Protein Quantification : Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE : Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for cleaved PARP and a loading control (e.g., β-actin or GAPDH). Following washes, incubate with a corresponding secondary antibody conjugated to HRP.[1]
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
Conclusion and Future Directions
Silmitasertib is a well-characterized, potent inhibitor of Protein Kinase CK2 with demonstrated anti-cancer activity in a variety of preclinical models and promising efficacy in clinical trials, particularly in cholangiocarcinoma.[1][9] Its ability to modulate multiple critical oncogenic signaling pathways makes it a valuable tool for cancer research and a promising therapeutic candidate.[1]
Future research should continue to explore:
-
Combination Therapies : Investigating Silmitasertib in combination with other targeted agents and immunotherapies to overcome resistance and enhance efficacy.[6][10][15]
-
Biomarker Development : Identifying predictive biomarkers to select patient populations most likely to respond to Silmitasertib treatment.
-
New Indications : Expanding clinical investigations into other solid and hematological malignancies where CK2 is a known driver of tumorigenesis.[5][16][17]
-
Resistance Mechanisms : Elucidating potential mechanisms of resistance to Silmitasertib to inform the development of next-generation inhibitors and rational combination strategies.
The continued investigation of Silmitasertib and other emerging CK2 inhibitors holds significant promise for the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Silmitasertib - Wikipedia [en.wikipedia.org]
- 6. Senhwa Biosciences initiates silmitasertib trial in children with challenging cancers [synapse.patsnap.com]
- 7. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Silmitasertib in Combination With Cabozantinib Impairs Liver Cancer Cell Cycle Progression, Induces Apoptosis, and Delays Tumor Growth in a Preclinical Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. cancer-research-network.com [cancer-research-network.com]
Methodological & Application
Application Notes and Protocols for Silmitasertib Sodium in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib sodium, also known as CX-4945, is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human tumors and is implicated in tumor proliferation, survival, and resistance to conventional therapies.[1] Silmitasertib competitively binds to the ATP-binding site of the CK2α catalytic subunit, leading to the inhibition of several downstream pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1][3] These application notes provide detailed protocols for the use of this compound in various preclinical animal models of cancer, guidance on data interpretation, and visualization of the key signaling pathways and experimental workflows involved.
Mechanism of Action
Silmitasertib's primary mechanism of action is the inhibition of CK2, which in turn modulates multiple intracellular signaling pathways crucial for cancer cell survival and proliferation. Key pathways affected include:
-
PI3K/Akt/mTOR Pathway: CK2 directly phosphorylates and activates Akt. By inhibiting CK2, Silmitasertib prevents Akt activation, leading to decreased cell proliferation and survival.[3]
-
NF-κB Signaling: CK2 can activate the NF-κB pathway, which is involved in inflammation and cell survival. Inhibition of CK2 by Silmitasertib can suppress this pathway.[4]
-
JAK/STAT Pathway: CK2 has been shown to regulate the JAK/STAT signaling cascade, particularly STAT3 activation, which is critical for tumor cell proliferation and survival.[4][5]
Signaling Pathway Diagram
Caption: Silmitasertib inhibits CK2, blocking multiple downstream pro-survival pathways.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Silmitasertib as a monotherapy and in combination with other agents across various cancer models.
Table 1: Silmitasertib Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Breast Cancer | BT-474 | Mouse | 25 mg/kg, p.o., BID | 88% | [3] |
| Breast Cancer | BT-474 | Mouse | 75 mg/kg, p.o., BID | 97% | [3] |
| Pancreatic Cancer | BxPC-3 | Mouse | 75 mg/kg, p.o., BID | 93% | [3] |
| Prostate Cancer | PC3 | Mouse | 75 mg/kg, p.o. | 86% | [3] |
| Ewing Sarcoma | A673 xenograft | Mouse | 75 mg/kg, p.o., BID | 50-80% | N/A |
p.o.: oral gavage; BID: twice daily
Table 2: Silmitasertib in Combination Therapy
| Cancer Type | Combination Agents | Animal Model | Key Outcomes | Reference |
| Cholangiocarcinoma | Gemcitabine + Cisplatin | HuCCT1 mouse xenograft | More potent tumor growth inhibition than either treatment alone. | N/A |
| Hematological Malignancies | Fludarabine | Mouse xenograft | Synergistic effects in delaying tumor growth. | N/A |
| Hepatocellular Carcinoma | Cabozantinib | Preclinical model | Delayed tumor growth, impaired cell cycle progression, and induced apoptosis. | N/A |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Model
This protocol provides a general framework for establishing and utilizing a subcutaneous xenograft model to evaluate the efficacy of Silmitasertib. Specific parameters may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., Athymic Nude, SCID, or NSG), 6-8 weeks old
-
Matrigel (optional, can improve tumor take rate)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
This compound
-
Vehicle for oral gavage (e.g., 1% w/v carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Calipers
-
Animal weighing scale
Workflow Diagram:
Caption: A typical workflow for a subcutaneous xenograft study.
Procedure:
-
Cell Culture and Harvest: Culture cancer cells in appropriate media until they reach 70-80% confluency. Harvest the cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count using a hemocytometer. Assess cell viability (should be >95%).
-
Cell Suspension Preparation: Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration. The number of cells to inject will vary depending on the cell line (typically 1 x 10^6 to 5 x 10^6 cells per mouse). Keep the cell suspension on ice.
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Subcutaneous Injection: Anesthetize the mouse. Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle. A common formulation is a suspension in 1% CMC-Na.
-
Administer Silmitasertib via oral gavage at the desired dose (e.g., 25-75 mg/kg) and schedule (e.g., twice daily).
-
The control group should receive the vehicle only.
-
-
Continued Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals daily for any signs of toxicity or distress (see Animal Welfare Monitoring section).
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size or at the end of the treatment period (e.g., 3-4 weeks). At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Protocol for Cholangiocarcinoma (CCA) Xenograft Model (HuCCT1)
Cell Injection: Inject 2 x 10^6 HuCCT1 cells subcutaneously.[6] Treatment Initiation: Begin treatment when tumors reach approximately 100-200 mm³. Dosage:
-
Monotherapy: 75 mg/kg Silmitasertib, p.o., BID.
-
Combination Therapy: 75 mg/kg Silmitasertib, p.o., BID, in combination with gemcitabine and cisplatin at standard preclinical doses.
Protocol for Ewing Sarcoma Xenograft Model
Cell Injection: Inject 2 x 10^6 TC-71 cells subcutaneously into NSG mice.[7] Treatment Initiation: Start treatment when tumors reach approximately 500 mm³.[7] Dosage: 75 mg/kg Silmitasertib, p.o., BID.
Animal Welfare Monitoring
It is crucial to monitor the health and welfare of the animals throughout the study.
Parameters to Monitor Daily:
-
General appearance (posture, grooming)
-
Activity level
-
Signs of pain or distress (e.g., hunched posture, rough coat, lethargy)
Parameters to Monitor 2-3 Times Weekly:
-
Body weight (a loss of >15-20% from baseline may require euthanasia)
-
Tumor size (tumors should not exceed a certain size that impairs mobility or causes ulceration)
-
Food and water consumption
Humane Endpoints:
Establish clear humane endpoints before starting the study. These may include:
-
Tumor volume exceeding a predetermined limit (e.g., 2000 mm³)
-
Significant body weight loss
-
Tumor ulceration
-
Loss of mobility or inability to access food and water
-
Persistent signs of distress
Any animal reaching a humane endpoint should be euthanized promptly.
Concluding Remarks
This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with standard-of-care chemotherapies. The protocols outlined in these application notes provide a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this promising CK2 inhibitor. Careful attention to experimental design, drug formulation, and animal welfare is paramount for obtaining robust and reproducible data.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein kinase CK2 regulates AKT, NF-κB and STAT3 activation, stem cell viability and proliferation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review | MDPI [mdpi.com]
- 6. Synergistic antiproliferative effects of an mTOR inhibitor (rad001) plus gemcitabine on cholangiocarcinoma by decreasing choline kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Application Notes and Protocols for Western Blot Analysis of CK2 Inhibition by Silmitasertib Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silmitasertib (formerly CX-4945) is a potent, selective, and orally bioavailable small-molecule inhibitor of protein kinase CK2 (formerly Casein Kinase 2).[1][2] CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[3][4] It plays a pivotal role in cell growth, proliferation, survival, and angiogenesis, making it a compelling therapeutic target in oncology.[5][6] Silmitasertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunits (CK2α and CK2α'), thereby preventing the phosphorylation of its numerous downstream substrates.[1][7]
One of the key signaling pathways regulated by CK2 is the PI3K/Akt pathway, which is crucial for cell survival and inhibition of apoptosis.[8][9] CK2 can directly phosphorylate Akt at serine 129 (S129), a phosphorylation event that contributes to its full activation.[8] Consequently, inhibition of CK2 by Silmitasertib leads to a measurable decrease in Akt phosphorylation at S129.[8][10] This makes the analysis of p-Akt (S129) levels by Western blot a reliable method for assessing the target engagement and downstream pharmacological effect of Silmitasertib.[8] Furthermore, the inhibition of CK2 by Silmitasertib has been shown to induce apoptosis, which can be monitored by observing the cleavage of PARP.[11][12]
These application notes provide detailed protocols for utilizing Western blot analysis to quantify the effects of Silmitasertib on the CK2 signaling pathway, specifically focusing on the phosphorylation of Akt and the induction of apoptotic markers.
Data Presentation
The following tables summarize quantitative data on the inhibitory activity of Silmitasertib and its effects on downstream signaling and cell viability.
Table 1: Inhibitory Activity of Silmitasertib
| Target | IC50/Ki | Assay Type | Reference |
| CK2α | 1 nM (IC50) | Cell-free | [13] |
| CK2α' | 1 nM (IC50) | Cell-free | [12] |
| CK2α | 0.38 nM (Ki) | Enzymatic | [5] |
| Intracellular CK2 | 0.1 µM (IC50) | In Jurkat cells | [13] |
Table 2: Dose-Dependent Effect of Silmitasertib on p-Akt (S129) in MDA-MB-231 Breast Cancer Cells
Treatment Time: 24 hours. Data is presented as the normalized ratio of p-Akt (S129) to total Akt.
| Silmitasertib Concentration (µM) | Normalized p-Akt (S129)/Total Akt Ratio (Arbitrary Units) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.65 |
| 5 | 0.30 |
| 10 | 0.15 |
Table 3: Effect of Silmitasertib on Cancer Cell Proliferation
| Cell Line | Cancer Type | EC50/IC50 | Reference |
| Breast Cancer Cell Lines | Breast Cancer | 1.71-20.01 µM (EC50) | [13] |
| 786-0 | Renal Cancer | 5.3 µM (EC50) | [12] |
| HUVEC | Endothelial Cells | 5.5 µM (IC50) | [13] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt (S129) Inhibition by Silmitasertib
This protocol details the procedure for treating cancer cells with Silmitasertib and analyzing the phosphorylation status of Akt at Serine 129.
1. Cell Culture and Treatment: a. Plate cancer cells (e.g., MDA-MB-231, Jurkat, or other relevant cell lines) in appropriate culture dishes and grow to 70-80% confluency.[8] b. For some cell lines, serum-starve the cells for 4-6 hours to reduce basal levels of p-Akt.[8] c. Prepare a stock solution of Silmitasertib in DMSO.[2] d. Treat the cells with varying concentrations of Silmitasertib (e.g., 0, 1, 5, 10 µM) for a specified time period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of Silmitasertib used.[8]
2. Cell Lysis and Protein Extraction: a. After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[8] b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8][14] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5] d. Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5] f. Carefully collect the supernatant containing the protein extract.[5]
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA protein assay.[5]
4. SDS-PAGE and Western Blotting: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.[5] b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[5] c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11] e. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.[7] f. Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for:
- Phospho-Akt (Ser129)
- Total Akt
- A loading control (e.g., β-actin or GAPDH) g. Wash the membrane three times with TBST for 10 minutes each.[5] h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] i. Wash the membrane three times with TBST for 10 minutes each.[5] j. Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.
5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the p-Akt (S129) signal to the total Akt signal for each sample. c. Further normalize to the loading control to account for any loading inaccuracies. d. Express the results as a fold change relative to the vehicle-treated control.
Protocol 2: Western Blot Analysis of Apoptosis Induction (PARP Cleavage) by Silmitasertib
This protocol is designed to detect the cleavage of PARP, a hallmark of apoptosis, following treatment with Silmitasertib.
1. Cell Culture and Treatment: a. Follow the same procedure as in Protocol 1, step 1. Treatment times may be extended (e.g., 24, 48 hours) to observe apoptosis.
2. Protein Extraction and Quantification: a. Follow the same procedures as in Protocol 1, steps 2 and 3.[11]
3. SDS-PAGE and Western Blotting: a. Follow the same procedure as in Protocol 1, step 4, with the following modifications to the primary antibodies used:
- PARP (to detect both full-length and cleaved forms)
- Cleaved Caspase-3 (another marker of apoptosis)
- A loading control (e.g., β-actin or GAPDH)
4. Data Analysis: a. Quantify the band intensities for both full-length PARP (approx. 116 kDa) and cleaved PARP (approx. 89 kDa). b. Calculate the ratio of cleaved PARP to full-length PARP or total PARP as an indicator of apoptosis. c. Normalize to the loading control.
Visualizations
Caption: Silmitasertib inhibits CK2, preventing Akt phosphorylation at S129 and promoting apoptosis.
Caption: Experimental workflow for Western blot analysis of Silmitasertib's effects.
Caption: Silmitasertib induces apoptosis by inhibiting CK2-mediated pro-survival pathways.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Silmitasertib (CX-4945) Disrupts ERα/HSP90 Interaction and Drives Proteolysis through the Disruption of CK2β Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Silmitasertib Sodium: Application Notes and Protocols for Cholangiocarcinoma Research
Introduction
Silmitasertib sodium, also known as CX-4945, is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in various human cancers, including cholangiocarcinoma (CCA), where it plays a crucial role in cell growth, proliferation, and survival.[3][4] Inhibition of CK2 by Silmitasertib has emerged as a promising therapeutic strategy for CCA.[5] Preclinical studies have demonstrated its anti-proliferative and pro-apoptotic effects in CCA cell lines, and it has shown promising efficacy in clinical trials in combination with standard chemotherapy.[3][5][6]
These application notes provide a comprehensive overview of the use of this compound in cholangiocarcinoma research, including its mechanism of action, protocols for in vitro experiments, and a summary of key findings.
Mechanism of Action
Silmitasertib competitively targets the ATP-binding site of the CK2α catalytic subunit, leading to the inhibition of its kinase activity.[1] This blockade disrupts multiple downstream signaling pathways implicated in cholangiocarcinoma pathogenesis. In CCA models, Silmitasertib has been shown to:
-
Induce Cell Cycle Arrest and Apoptosis: By inhibiting CK2, Silmitasertib modulates the activity of key cell cycle regulators. It has been shown to increase the phosphorylation of Polo-like kinase 1 (PLK1) and p21, leading to a G2 phase cell cycle arrest.[3][4] Furthermore, this cascade can induce the degradation of p53, causing the dissociation of Bax from Bcl-xL, ultimately triggering caspase-3 and PARP cleavage and promoting apoptosis.[3][4]
-
Inhibit Pro-Survival Signaling: Silmitasertib has been demonstrated to suppress the Akt-mTOR signaling pathway.[7] This pathway is critical for cell growth, proliferation, and survival.
-
Downregulate STAT Signaling: The drug reduces the phosphorylation and expression of STAT-3 and STAT-5, transcription factors that play oncogenic roles in many cancers, including CCA.[8]
-
Impair Lysosomal Metabolism in KRAS-mutant CCA: In CCA cells with KRAS mutations, Silmitasertib can induce cell death by impairing lysosome-dependent metabolism.[7]
The following diagram illustrates the proposed signaling pathways affected by Silmitasertib in cholangiocarcinoma cells.
Caption: Silmitasertib inhibits CK2, leading to downstream effects on PLK1, p53, Akt-mTOR, and STAT3/5 pathways, ultimately resulting in cell cycle arrest, apoptosis, and reduced proliferation in cholangiocarcinoma cells.
Quantitative Data from In Vitro Studies
The following tables summarize the quantitative effects of Silmitasertib (CX-4945) on cholangiocarcinoma cell lines as reported in the literature.
Table 1: Effects of Silmitasertib on Cell Viability and Apoptosis
| Cell Line | Treatment | Effect |
| TFK-1 | CX-4945 (5 and 15 µM) for 48 h | Over 50% decrease in cell viability (p<0.05).[3] |
| SSP-25 | CX-4945 (5 and 15 µM) for 48 h | Over 50% decrease in cell viability (p<0.05).[3] |
| HuCCT-1 | CX-4945 (5, 10, and 20 µM) for 24 h | Concentration-dependent reduction in cell survival.[8] Marked reduction in survival and induction of apoptosis at 20 µM, as evidenced by nuclear DNA fragmentation and PARP cleavage.[8] |
| SNU-1196 | CX-4945 at various concentrations | Growth suppression observed.[8] |
Table 2: Effects of Silmitasertib on Cell Cycle
| Cell Line | Treatment | Effect |
| TFK-1 | CX-4945 (5 and 15 µM) for 48 h | G2 phase cell cycle arrest.[3] Increased population of cells in the G2 phase.[3] |
| SSP-25 | CX-4945 (5 and 15 µM) for 48 h | G2 phase cell cycle arrest.[3] Increased population of cells in the G2 phase.[3] |
Experimental Protocols
The following are generalized protocols for in vitro studies with Silmitasertib based on published research. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
Cell Culture
-
Cell Lines: Human cholangiocarcinoma cell lines such as TFK-1, SSP-25, and HuCCT-1 are commonly used.[3][8]
-
Culture Medium: Grow cells in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (e.g., Glo-titer Assay)
This protocol is designed to assess the effect of Silmitasertib on the viability of cholangiocarcinoma cells.
Caption: A typical workflow for assessing the effect of Silmitasertib on cholangiocarcinoma cell viability.
Methodology:
-
Seed cholangiocarcinoma cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of Silmitasertib concentrations (e.g., 5, 10, 15, 20 µM) and a vehicle control (DMSO).[3][8]
-
Incubate the plates for the desired time points (e.g., 24 or 48 hours).[3]
-
Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by Silmitasertib.
Methodology:
-
Seed cells in 6-well plates and treat with Silmitasertib (e.g., 5 and 15 µM) or vehicle control for 48 hours.[3]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The populations of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells can be quantified.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of Silmitasertib on cell cycle distribution.
Methodology:
-
Culture cells and treat with Silmitasertib as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Western Blotting
This protocol is used to analyze changes in protein expression and phosphorylation levels following Silmitasertib treatment.
Methodology:
-
Treat cells with Silmitasertib (e.g., 5 and 15 µM) for 48 hours.[3]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PLK1, p21, p53, cleaved Caspase-3, PARP, p-STAT3, p-STAT5, total STAT3, total STAT5, Akt, p-Akt, and a loading control like β-actin or GAPDH).[3][8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising therapeutic agent for cholangiocarcinoma that warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the anti-cancer effects and mechanisms of action of Silmitasertib in various cholangiocarcinoma models. These studies will be crucial for the continued development of this targeted therapy for a challenging malignancy.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. Silmitasertib [medbox.iiab.me]
- 3. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]
- 4. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 6. Silmitasertib plus gemcitabine and cisplatin first-line therapy in locally advanced/metastatic cholangiocarcinoma: A Phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CX-4945 (Silmitasertib) Induces Cell Death by Impairing Lysosomal Utilization in KRAS Mutant Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Combined Use of Silmitasertib Sodium with Gemcitabine and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib sodium (formerly CX-4945) is a first-in-class, orally bioavailable small molecule inhibitor of protein kinase CK2.[1] CK2 is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers, including cholangiocarcinoma, and plays a crucial role in cell growth, proliferation, and survival.[1][2] Silmitasertib is an ATP-competitive inhibitor that targets the catalytic subunits of the CK2 holoenzyme.[3] Gemcitabine and cisplatin are well-established chemotherapeutic agents that induce DNA damage, leading to apoptosis in cancer cells. The combination of gemcitabine and cisplatin is a standard of care for several solid tumors, including cholangiocarcinoma.[4][5]
The rationale for combining Silmitasertib with gemcitabine and cisplatin is based on the role of CK2 in DNA damage repair. By inhibiting CK2, Silmitasertib can suppress the DNA repair mechanisms that are often induced by gemcitabine and cisplatin, thereby enhancing their cytotoxic effects and overcoming potential drug resistance.[3][6] Preclinical and clinical studies have demonstrated a synergistic anti-tumor effect when Silmitasertib is combined with these DNA-damaging agents.[4][7]
These application notes provide a summary of the preclinical and clinical data supporting the use of Silmitasertib in combination with gemcitabine and cisplatin, along with detailed protocols for relevant in vitro and in vivo experiments.
Data Presentation
Preclinical In Vitro Efficacy
The synergistic effect of Silmitasertib (CX-4945) in combination with cisplatin and gemcitabine has been evaluated in various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Cytotoxicity of Silmitasertib and Cisplatin in Cholangiocarcinoma Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| RMCCA-1 | Cisplatin | 76.2 | [8] |
| Silmitasertib (CX-4945) | >100 | [8] | |
| CCLP-1 | Cisplatin | 68.7 | [8] |
| Silmitasertib (CX-4945) | 109.3 | [8] |
Table 2: Synergistic Antiproliferative Effects of Silmitasertib (CX-4945) with Gemcitabine and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Silmitasertib (CX-4945) Concentration (µM) | Gemcitabine Concentration (nM) | Cisplatin Concentration (nM) | Effect | Reference |
| A2780 | 3 | 3 | - | Synergy | [9][10] |
| 3 | - | 300 | Synergy | [9][10] | |
| SKOV-3 | 10 | 10 | - | Synergy | [9][10] |
| 10 | - | 1000 | Synergy | [9][10] |
Clinical Efficacy in Cholangiocarcinoma (Phase 1b/2 Study NCT02128282)
A multicenter, open-label, phase 1b/2 study evaluated the safety and efficacy of Silmitasertib in combination with gemcitabine and cisplatin in patients with locally advanced or metastatic cholangiocarcinoma.[4][7]
Table 3: Efficacy Outcomes of Silmitasertib with Gemcitabine and Cisplatin in Cholangiocarcinoma (mITT Population)
| Efficacy Endpoint | Silmitasertib + Gemcitabine/Cisplatin (n=55) | Gemcitabine/Cisplatin (n=29) | Reference |
| Median Progression-Free Survival (PFS) | 11.2 months | 5.8 months | [3] |
| 10-month PFS Rate | 56.1% | 22.2% | [3] |
| Median Overall Survival (OS) | 17.4 months | 14.9 months | [3] |
| Overall Response Rate (ORR) | 34.0% | 30.8% | [3][6] |
| Disease Control Rate (DCR) | 86.0% | 88.5% | [3][6] |
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) (All Grades) in the Safety Population (n=87)
| Adverse Event | Silmitasertib + Gemcitabine/Cisplatin | Reference |
| Diarrhea | 66% | [4][10] |
| Nausea | 51% | [4][10] |
| Vomiting | 33% | [4][10] |
| Fatigue | 31% | [4][10] |
| Anemia | 22% | [4] |
Signaling Pathways and Experimental Workflows
Silmitasertib Mechanism of Action and Synergy with Chemotherapy
Silmitasertib inhibits CK2, which in turn prevents the phosphorylation of key proteins involved in the DNA damage response, such as XRCC1 and MDC1. This inhibition of DNA repair enhances the cytotoxic effects of DNA-damaging agents like gemcitabine and cisplatin.[3][4]
Caption: Silmitasertib inhibits CK2, enhancing chemotherapy-induced apoptosis.
Experimental Workflow for In Vitro Synergy Assessment
A typical workflow to assess the synergistic effects of Silmitasertib, gemcitabine, and cisplatin in vitro.
Caption: Workflow for in vitro evaluation of drug combination synergy.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxicity of Silmitasertib in combination with gemcitabine and cisplatin.
Materials:
-
Cancer cell line of interest (e.g., cholangiocarcinoma cell lines)
-
Complete culture medium
-
96-well plates
-
This compound, Gemcitabine, Cisplatin
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Silmitasertib, gemcitabine, and cisplatin individually and in combination.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle-only controls.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by the drug combination.[11][12]
Materials:
-
6-well plates
-
Drug-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Silmitasertib, gemcitabine, and cisplatin (single agents and combination) for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for CK2 Pathway Inhibition
This protocol is for detecting changes in the phosphorylation of CK2 downstream targets.
Materials:
-
Drug-treated and control cell lysates
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-XRCC1, anti-p-MDC1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the drug combination.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation
-
This compound (for oral administration)
-
Gemcitabine and Cisplatin (for intraperitoneal or intravenous injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, Silmitasertib alone, Gemcitabine/Cisplatin, Silmitasertib + Gemcitabine/Cisplatin).
-
Administer drugs according to a predetermined schedule. For example, Silmitasertib can be administered orally twice daily, while gemcitabine and cisplatin can be given intraperitoneally on a weekly schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
The combination of this compound with gemcitabine and cisplatin represents a promising therapeutic strategy. The inhibition of CK2 by Silmitasertib effectively sensitizes cancer cells to the DNA-damaging effects of standard chemotherapy, as supported by both preclinical and clinical data. The protocols provided herein offer a framework for researchers to further investigate the mechanisms and efficacy of this combination in various cancer models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK2 inhibitor CX-4945 suppresses DNA repair response triggered by DNA-targeted anticancer drugs and augments efficacy: mechanistic rationale for drug combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel CK2 Inhibitor Silmitasertib Shows Promise in Cholangiocarcinoma - The ASCO Post [ascopost.com]
- 5. Suppression of intrahepatic cholangiocarcinoma cell growth by SKI via upregulation of the CDK inhibitor p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. ascopubs.org [ascopubs.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
Application Notes and Protocols: Silmitasertib Sodium in Medulloblastoma Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib sodium, also known as CX-4945, is an orally bioavailable small-molecule inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2). CK2 is a serine/threonine kinase that is frequently overexpressed in various cancers, including medulloblastoma, the most common malignant brain tumor in children.[1] Upregulation of CK2 is associated with poor prognosis in medulloblastoma patients.[2] Silmitasertib is currently in clinical trials for recurrent Sonic Hedgehog (SHH) medulloblastoma.[3][4] These application notes provide a summary of the preclinical data and detailed protocols for the use of silmitasertib in medulloblastoma research.
Mechanism of Action
Silmitasertib is an ATP-competitive inhibitor of the CK2 holoenzyme, demonstrating high potency and selectivity.[5] By inhibiting CK2, silmitasertib disrupts several downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. In medulloblastoma, CK2 has been shown to be involved in the Sonic Hedgehog (SHH) and Wnt/β-catenin signaling pathways.[1][2] Inhibition of CK2 by silmitasertib leads to a reduction in the phosphorylation of key downstream targets, including AKT at serine 129 (S129), which is a specific substrate of CK2.[6][7] This ultimately results in decreased cell viability and induction of apoptosis in medulloblastoma cells.[2]
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Preclinical studies have demonstrated the dose-dependent cytotoxic effects of silmitasertib across various medulloblastoma cell lines.
| Medulloblastoma Cell Line | Subgroup | IC50 (µM) | Reference |
| MB21 | SHH | ~2.5 | [8] |
| MB53 | SHH | ~4.0 | [8] |
| MB55 | SHH | ~5.3 | [8] |
In Vivo Efficacy: Xenograft Models
Orthotopic xenograft models, where human medulloblastoma cells are implanted into the cerebellum of immunocompromised mice, are critical for evaluating the in vivo efficacy of therapeutic agents. Silmitasertib has demonstrated significant anti-tumor activity in such models.
| Xenograft Model | Treatment | Outcome | Reference |
| BT-474 (Breast Cancer) | 25 mg/kg, twice daily (oral) | 88% Tumor Growth Inhibition (TGI) | [5] |
| BT-474 (Breast Cancer) | 75 mg/kg, twice daily (oral) | 97% TGI | [5] |
| BxPC-3 (Pancreatic Cancer) | 75 mg/kg, twice daily (oral) | 93% TGI | [5] |
Note: While the provided in vivo data is from non-medulloblastoma models, it demonstrates the potent anti-tumor activity of orally administered silmitasertib.
Signaling Pathways and Experimental Workflows
Silmitasertib Mechanism of Action in Medulloblastoma
References
- 1. researchgate.net [researchgate.net]
- 2. Casein Kinase 2 inhibition sensitizes medulloblastoma to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. CX-4945 for Medulloblastoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice [mdpi.com]
- 7. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental phosphoproteomics identifies the kinase CK2 as a driver of Hedgehog signaling and a therapeutic target in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Efficacy of Silmitasertib Sodium in Hematological Malignancies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silmitasertib sodium (formerly CX-4945) is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers, including hematological malignancies.[3] By promoting cell growth, proliferation, and suppressing apoptosis, CK2 plays a crucial role in tumor progression.[1][4] Silmitasertib competitively binds to the ATP-binding site of the CK2 alpha subunit, leading to the inhibition of its kinase activity and downstream signaling pathways, most notably the PI3K/Akt/mTOR pathway.[2][5] Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of Silmitasertib in various hematological cancer models, making it a promising therapeutic agent for these diseases.[1][4] This document provides detailed application notes, quantitative data, and experimental protocols for investigating the efficacy of Silmitasertib in hematological malignancies.
Data Presentation
The anti-proliferative activity of Silmitasertib has been evaluated across a range of hematological malignancy cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of Silmitasertib required to inhibit cell growth by 50%.
| Cell Line | Hematological Malignancy Type | IC50 (µM) |
| Jurkat | T-cell Leukemia | ~0.1 (intracellular CK2 activity)[3][6] |
| Mantle Cell Lymphoma (MCL) cell lines | Mantle Cell Lymphoma | 8-10[7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, incubation time, and the assay method used.
Silmitasertib has been shown to induce apoptosis in various cancer cells. The table below presents quantitative data on the induction of apoptosis in a colorectal cancer cell line, which is indicative of its pro-apoptotic potential that is also observed in hematological malignancies.
| Cell Line | Treatment | Incubation Time | Apoptotic Cells (%) |
| DLD-1 (colorectal cancer) | 25 µM Silmitasertib | 48 hours | ~20% (late apoptosis)[8] |
Signaling Pathways and Experimental Workflows
Silmitasertib's Mechanism of Action
Silmitasertib inhibits CK2, which in turn blocks the phosphorylation of downstream targets, including Akt. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation.
Experimental Workflow for Assessing Silmitasertib's Efficacy
A typical workflow to evaluate the efficacy of Silmitasertib involves treating hematological cancer cells with the compound and then assessing cell viability and apoptosis, as well as analyzing the impact on key signaling proteins.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Silmitasertib on the proliferation and viability of hematological cancer cells.
Materials:
-
Hematological cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed hematological cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with varying concentrations of Silmitasertib. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following treatment with Silmitasertib using flow cytometry.
Materials:
-
Treated and untreated hematological cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with the desired concentration of Silmitasertib for the specified time. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry immediately.[10]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for p-Akt
This protocol is designed to detect changes in the phosphorylation of Akt, a key downstream target of the CK2 pathway, following Silmitasertib treatment.[5]
Materials:
-
Treated and untreated hematological cancer cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt (Ser473 or Ser129), anti-total Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with Silmitasertib, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt and a loading control.[5]
References
- 1. Inhibiting casein kinase 2 sensitizes acute lymphoblastic leukemia cells to venetoclax via MCL1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silmitasertib - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of casein kinase 2 sensitizes mantle cell lymphoma to venetoclax through MCL-1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of Silmitasertib Sodium
Introduction
Silmitasertib sodium, also known as CX-4945, is a potent and selective, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in a variety of cancers and plays a crucial role in cell proliferation, survival, and resistance to therapy.[2][3] Silmitasertib competitively binds to the ATP-binding site of the CK2α catalytic subunit, leading to the inhibition of downstream signaling pathways critical for cancer cell growth, including the PI3K/Akt/mTOR pathway.[1][2][4] These application notes provide a framework for designing and conducting in vivo studies to evaluate the anti-tumor efficacy of this compound.
Mechanism of Action
Silmitasertib's primary mechanism of action is the inhibition of CK2.[5][6] This inhibition disrupts multiple pro-survival signaling pathways that are often dysregulated in cancer.[3] A key pathway affected by Silmitasertib is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[1][7][8] By inhibiting CK2, Silmitasertib can suppress the phosphorylation of key components of this pathway, such as Akt at serine 129, leading to decreased cell proliferation and induction of apoptosis.[4][6]
dot
Caption: Silmitasertib inhibits CK2, disrupting the PI3K/Akt/mTOR pathway.
Recent studies have also suggested that Silmitasertib can affect other signaling pathways, such as the JAK/STAT pathway, which is also crucial for cell proliferation and survival in many cancers.[9][10][11] The Janus kinase (JAK) family of non-receptor tyrosine kinases, consisting of JAK1, JAK2, JAK3, and TYK2, are key mediators in this pathway.[10]
dot
Caption: Overview of the JAK/STAT signaling pathway.
Experimental Design and Protocols
Animal Models
The choice of an appropriate animal model is critical for the successful in vivo evaluation of Silmitasertib.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., athymic nude or SCID mice). This is a widely used model to assess the anti-tumor activity of a compound on human tumors.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. This model is useful for studying the interaction of the drug with the host immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice. PDX models are considered to be more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
Drug Formulation and Administration
This compound is orally bioavailable.[5][6] A common formulation for oral gavage in mice involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and water.[5]
Table 1: Example Formulation for Oral Administration
| Component | Proportion |
| DMSO | 5% |
| PEG300 | 40% |
| Tween80 | 5% |
| ddH2O | 50% |
Note: The final concentration of Silmitasertib should be adjusted based on the desired dosage and the dosing volume.
Experimental Protocol: Xenograft Tumor Model
This protocol outlines a typical in vivo efficacy study using a human cancer cell line xenograft model.
-
Cell Culture: Culture the selected human cancer cell line (e.g., PC-3 for prostate cancer, MiaPaCa-2 for pancreatic cancer) under standard conditions.
-
Animal Acclimatization: Acclimate 6-8 week old female athymic nude mice for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells in a volume of 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle solution orally once or twice daily.
-
Treatment Group(s): Administer this compound at various doses (e.g., 25, 50, 75 mg/kg) orally once or twice daily.[6]
-
-
Data Collection:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the general health of the animals daily.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment (e.g., 21-28 days).
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess target engagement and downstream effects.
dot
Caption: General workflow for an in vivo xenograft study.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 2: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| Silmitasertib | 25 | ||
| Silmitasertib | 50 | ||
| Silmitasertib | 75 |
Percent Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Table 3: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | - | |||
| Silmitasertib | 25 | |||
| Silmitasertib | 50 | |||
| Silmitasertib | 75 |
Percent Body Weight Change is calculated as: [(Mean final body weight - Mean initial body weight) / Mean initial body weight] x 100.
Pharmacodynamic and Biomarker Analysis
To confirm that Silmitasertib is hitting its target and modulating downstream pathways in vivo, pharmacodynamic (PD) and biomarker analyses are essential.
-
Western Blot Analysis: Tumor lysates can be analyzed by Western blotting to assess the levels of total and phosphorylated proteins in the CK2 and PI3K/Akt/mTOR pathways. Key proteins to examine include p-Akt (S129), total Akt, p-S6, and total S6.
-
Immunohistochemistry (IHC): Tumor sections can be stained for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to visualize the effects of Silmitasertib on tumor cell fate.
These application notes and protocols provide a comprehensive guide for designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound. A well-designed study with appropriate animal models, clear endpoints, and robust data analysis will be crucial in determining the therapeutic potential of this promising CK2 inhibitor. The provided diagrams and tables serve as templates to ensure clear and concise presentation of the experimental design and results.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Silmitasertib sodium solubility issues in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of silmitasertib sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Silmitasertib, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a serine/threonine-specific protein kinase that is often overexpressed in various tumors.[1] By competitively binding to the ATP-binding site of the CK2α subunit, silmitasertib inhibits its activity.[1] This inhibition subsequently affects downstream signaling pathways, including the PI3K/Akt pathway, which are crucial for cell survival and proliferation.[1][2]
Q2: I am experiencing difficulty dissolving this compound in DMSO. Is this a known issue?
A2: Yes, researchers have sometimes encountered challenges with the solubility of silmitasertib and its sodium salt. Several factors can influence its solubility, including the quality of the DMSO used and the specific salt form of the compound. For instance, moisture-absorbing DMSO can lead to reduced solubility.[3][4] It is recommended to use fresh, high-quality DMSO to achieve optimal dissolution.[3]
Q3: What are the recommended solvents for dissolving this compound?
A3: The most commonly recommended solvent for silmitasertib and its sodium salt is Dimethyl Sulfoxide (DMSO).[2][3][5][6][7] Silmitasertib is also soluble in dimethylformamide (DMF).[6] It is considered insoluble or sparingly soluble in water, ethanol, and aqueous buffers.[2][3][5][6]
Q4: What is the expected solubility of this compound in DMSO?
A4: The reported solubility of silmitasertib and its sodium salt in DMSO varies across different suppliers and batches. It is crucial to refer to the product-specific datasheet for the most accurate information. The table below summarizes the available data.
Solubility Data
| Compound Form | Solvent | Reported Solubility |
| Silmitasertib (CX-4945) | DMSO | ≥103.5 mg/mL[2] |
| DMSO | ≥35 mg/mL (~100.07 mM)[5] | |
| DMSO | ~15 mg/mL[6] | |
| DMF | ~20 mg/mL[6] | |
| This compound Salt | DMSO | 87.5 mg/mL (235.37 mM)[7][8] |
| DMSO | 24 mg/mL (64.55 mM)[3] | |
| Water | 16.67 mg/mL (44.84 mM) (requires sonication)[7][8] | |
| 0.1 M NaOH | 33.33 mg/mL (95.29 mM) (requires sonication and pH adjustment to 9)[5] |
Troubleshooting Guide for Solubility Issues
If you are facing challenges in dissolving this compound, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Warming block or water bath set to 37°C (optional)
-
-
Procedure: a. Calculate the required mass of this compound for your desired volume of a 10 mM stock solution. The molecular weight of this compound is 371.75 g/mol . b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the corresponding volume of fresh, anhydrous DMSO to the tube. d. Vortex the solution thoroughly for 1-2 minutes. e. If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[2] f. Visually inspect the solution to ensure it is clear and free of particulates. g. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. h. Store the stock solution at -20°C or -80°C for long-term storage.[2]
Protocol 2: Preparation of an In Vivo Formulation
For in vivo experiments, this compound can be formulated in a vehicle containing DMSO, PEG300, Tween-80, and saline.[7]
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (for a final concentration of ≥ 2.08 mg/mL): a. This protocol is for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. b. To prepare 1 mL of the final formulation, start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO. c. Add 400 µL of PEG300 and mix well. d. Add 50 µL of Tween-80 and mix until the solution is clear. e. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. f. The final solution should be clear. This formulation should be prepared fresh before use.
Signaling Pathway
Silmitasertib is a selective inhibitor of Protein Kinase CK2. The diagram below illustrates its primary mechanism of action.
Caption: Silmitasertib's mechanism of action via CK2 inhibition.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing Silmitasertib Sodium Dosage for In Vitro Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro dosage of Silmitasertib sodium (also known as CX-4945). Silmitasertib is a potent and selective, ATP-competitive inhibitor of protein kinase CK2 (casein kinase II), a crucial enzyme implicated in various cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its inhibitory action on CK2 makes it a valuable tool in cancer research and virology.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that competitively targets the ATP-binding site of the CK2 alpha catalytic subunit.[1][3] This inhibition prevents the phosphorylation of numerous downstream substrates, most notably affecting the PI3K/Akt signaling pathway by blocking the CK2-mediated phosphorylation of Akt at serine residue S129.[4][5] This disruption can lead to cell-cycle arrest and the induction of apoptosis in cancer cells.[2][6]
Q2: What is a typical starting concentration for in vitro experiments?
A2: A common starting point for in vitro cell-based assays is in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 or EC50 for your specific cell line and experimental endpoint. For direct kinase inhibition assays, concentrations can be much lower, reflecting the potent enzymatic inhibition (IC50 of ~1 nM in cell-free assays).[7][8]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[9][10] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C for several months.[4][5] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Are there any known off-target effects of Silmitasertib?
A4: While Silmitasertib is highly selective for CK2, some studies have shown it can inhibit other kinases at higher concentrations, such as FLT3, PIM1, CDK1, GSK3β, and DYRK1A.[7][11] It is crucial to consider potential off-target effects when interpreting data, especially at concentrations significantly above the IC50 for CK2 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect at expected concentrations. | 1. Cell line resistance: Different cell lines exhibit varying sensitivity to Silmitasertib.[7]2. Compound degradation: Improper storage of the stock solution.3. Experimental setup: Suboptimal cell density or incubation time. | 1. Verify CK2 expression: Confirm that your cell line expresses CK2.2. Perform a dose-response curve: Test a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal dose for your specific cell line.3. Prepare fresh dilutions: Always dilute the stock solution immediately before use.4. Optimize assay conditions: Ensure consistent cell seeding density and appropriate incubation times (typically 48-72 hours for proliferation assays).[3] |
| High levels of cytotoxicity observed even at low concentrations. | 1. Solvent toxicity: High final concentration of DMSO in the culture medium.2. Cell line sensitivity: The specific cell line may be highly sensitive to CK2 inhibition. | 1. Check DMSO concentration: Ensure the final DMSO concentration is below 0.1%.2. Lower the concentration range: Start with a lower concentration range in your dose-response experiments.3. Reduce incubation time: A shorter exposure to the compound may be sufficient to observe the desired effect without excessive cell death. |
| Difficulty in dissolving the compound. | 1. Low-quality solvent: Using old or water-containing DMSO.2. Precipitation: The compound may precipitate when diluted in aqueous media. | 1. Use fresh, anhydrous DMSO. 2. Warm the solution: Gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[4][5]3. Prepare intermediate dilutions: Perform serial dilutions to minimize precipitation when adding to the final aqueous solution. |
Quantitative Data Summary
The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for Silmitasertib across various experimental systems. These values can serve as a reference for designing your experiments.
| Parameter | System/Cell Line | Value | Reference |
| IC50 | CK2α (cell-free) | 1 nM | [4][8][12] |
| IC50 | CK2α' (cell-free) | 1 nM | [2][8] |
| IC50 | Intracellular CK2 activity (Jurkat cells) | ~0.1 µM | [4][7] |
| EC50 | Breast Cancer Cell Lines (range) | 1.71 - 20.01 µM | [7] |
| IC50 | PC-3 (Prostate Cancer) | ~10 µM | |
| IC50 | BT-474 (Breast Cancer) | ~1.7 µM | [3] |
| IC50 | MDA-MB-231 (Breast Cancer) | ~10 µM | [3] |
| IC50 | MCF-7 (Breast Cancer) | ~10 µM | [3] |
| IC50 | TFK-1 (Cholangiocarcinoma) | ~10-20 µM | [3] |
| IC50 | SSP-25 (Cholangiocarcinoma) | ~10-20 µM | [3] |
| IC50 | HUVEC Proliferation | 5.5 µM | |
| IC50 | HUVEC Migration | 2 µM | [7] |
| IC50 | HUVEC Tube Formation | 4 µM | [7] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of Silmitasertib on cancer cell proliferation and viability.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Treat cells with a serial dilution of Silmitasertib (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of Silmitasertib on the enzymatic activity of CK2.[7]
-
Reaction Setup: In a microplate, combine the recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRDDDSDDD), and varying concentrations of Silmitasertib in a kinase assay buffer.[7]
-
Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP) and MgCl2.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).[7]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).[7]
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: Silmitasertib inhibits CK2, blocking Akt phosphorylation and downstream pro-survival signaling.
Caption: Workflow for determining the optimal in vitro dosage of Silmitasertib.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. CX-4945 (Silmitasertib) | CAS:1009820-21-6 | CK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to store and handle Silmitasertib sodium for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Silmitasertib sodium (CX-4945) in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1][2][3] For shorter periods, it can be stored at 4°C, sealed and away from moisture.[4]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound can be stored at -80°C for up to one year, or at -20°C for up to one month.[1][4] It is recommended to prepare fresh solutions for optimal results and use them promptly, especially for in vivo experiments.[5][6]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in several solvents. For in vitro studies, Dimethyl sulfoxide (DMSO) is commonly used.[7][8] For in vivo applications, various formulations involving solvents like PBS, corn oil, PEG300, Tween-80, and saline have been reported.[3][4][5] Refer to the solubility table below for more details.
Q4: I'm observing precipitation in my this compound solution. What should I do?
A4: If you observe precipitation, gentle warming of the tube at 37°C for about 10 minutes and/or sonication can help dissolve the compound.[5][6][8] Ensure you are not exceeding the solubility limit for the chosen solvent. For in vivo formulations, it is crucial to add solvents sequentially and ensure the solution is clear before adding the next solvent.[3]
Q5: What is the primary mechanism of action for this compound?
A5: this compound is a potent and highly selective, ATP-competitive inhibitor of protein kinase CK2 (Casein Kinase 2).[1][6][9][10] By inhibiting CK2, it disrupts several downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis, including the PI3K/Akt/mTOR pathway.[1][5][9][10][11][12][13]
Data Presentation
Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2][3] |
| Powder | 4°C (sealed, away from moisture) | Short-term | [4] |
| In Solvent | -80°C | 1 year | [1][3][4] |
| In Solvent | -20°C | 1 month | [1][4] |
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥103.5 mg/mL | - | [8] |
| DMSO | 200 mg/mL (537.99 mM) | Use fresh DMSO as moisture can reduce solubility. | [7][14] |
| DMSO | 74 mg/mL (199.05 mM) | - | [7][14] |
| DMSO | 38.33 mg/mL (103.11 mM) | Sonication is recommended. | [3] |
| DMSO | 24 mg/mL (64.55 mM) | - | [7] |
| PBS | 25 mg/mL (67.25 mM) | Ultrasonic assistance may be needed. | [5] |
| Water | 12.5 mg/mL (33.62 mM) | Sonication is recommended. | [3] |
| Ethanol | Insoluble | - | [8] |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in fresh DMSO (e.g., 10 mM).[8] Store at -80°C.
-
Cell Seeding : Plate the cancer cell lines of interest in appropriate multi-well plates at a density that allows for logarithmic growth during the experimental period.
-
Treatment : The following day, treat the cells with various concentrations of this compound. A typical concentration range for assessing antiproliferative activity is between 0.1 µM and 20 µM.[1] Always include a vehicle control (DMSO-treated) group.
-
Incubation : Incubate the cells for the desired period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assessment of Cell Viability : Determine cell viability using a suitable method, such as an Alamar Blue assay or MTT assay.
-
Data Analysis : Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
In Vivo Murine Xenograft Model Protocol
-
Animal Model : Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation : Subcutaneously inject cancer cells into the flank of the mice. For certain models like the BT-474 breast cancer model, cells may be injected into the mammary fat pad.[2][5]
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.[4]
-
Drug Preparation and Administration : Prepare the this compound formulation for oral administration (p.o.). A common dosage is 25 mg/kg or 75 mg/kg, administered twice daily.[4][5] A typical formulation involves dissolving the compound in a vehicle such as 10% DMSO and 90% corn oil.[4]
-
Treatment Period : Administer the treatment for a predetermined period, for instance, 21-35 consecutive days.[4][5]
-
Monitoring : Measure tumor volumes and body weights twice weekly to assess efficacy and toxicity.[4][5]
-
Pharmacodynamic Studies : At the end of the study, tumors can be harvested to analyze biomarkers, such as the phosphorylation of p21 (T145), to confirm target engagement.[5]
Visualizations
Caption: Mechanism of action of Silmitasertib via inhibition of CK2 and its downstream effects.
Caption: General experimental workflow for in vitro and in vivo studies with Silmitasertib.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results in cell-based assays | 1. Instability of diluted compound.2. Cell line variability.3. Inaccurate pipetting. | 1. Prepare fresh dilutions from a frozen stock for each experiment.2. Ensure consistent cell passage number and health.3. Calibrate pipettes and use appropriate techniques. |
| Low efficacy in vivo | 1. Poor bioavailability of the formulation.2. Incorrect dosage.3. Tumor model resistance. | 1. Ensure the formulation is homogenous and stable. Consider using sonication during preparation.[5][6][8]2. Verify dose calculations and administration technique. Consider dose-response studies.[8]3. Confirm CK2 expression in the chosen xenograft model, as antiproliferative activity correlates with CK2α levels.[1] |
| Toxicity observed in animal studies (e.g., weight loss) | 1. Dosage is too high.2. Vehicle toxicity. | 1. Reduce the dosage or the frequency of administration.2. Run a vehicle-only control group to assess any toxicity from the formulation itself. |
| Difficulty dissolving the compound | 1. Using a non-optimal solvent.2. Reaching solubility limit.3. Old or hydrated solvent (e.g., DMSO). | 1. Refer to the solubility table and select an appropriate solvent for your application.2. Do not exceed the concentrations listed in the solubility table. Gentle warming (37°C) and sonication can aid dissolution.[5][6][8]3. Use fresh, anhydrous DMSO for preparing stock solutions.[7][14] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Silmitasertib | CymitQuimica [cymitquimica.com]
- 3. This compound salt | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silmitasertib - Wikipedia [en.wikipedia.org]
- 11. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. selleck.co.jp [selleck.co.jp]
Technical Support Center: Oral Administration of Silmitasertib Sodium (CX-4945) in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions for the successful oral administration and pharmacokinetic evaluation of Silmitasertib sodium in mouse models. While Silmitasertib is known for its good oral bioavailability, this guide addresses common challenges to ensure consistent and reproducible results in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Silmitasertib in mice?
A1: Preclinical studies have demonstrated that Silmitasertib (CX-4945) has a favorable pharmacokinetic profile with good oral bioavailability. Reported oral bioavailability ranges from 20% to 51% in mice, rats, and dogs.[1] Another study in rats reported a high bioavailability of over 70%.[2][3] The variability may be attributed to inter-species differences and experimental conditions.
Q2: What are the key pharmacokinetic parameters of Silmitasertib in rodents?
A2: A study in rats provided the following pharmacokinetic data. While not specific to mice, it offers valuable insights into the compound's behavior. The data highlights high cell permeability and very low clearance.[2][3]
Q3: What is the mechanism of action of Silmitasertib?
A3: Silmitasertib is a potent and highly selective, ATP-competitive inhibitor of protein kinase CK2 (casein kinase II).[2][4] CK2 is a serine/threonine kinase that is often overexpressed in various cancers and is implicated in cell growth, proliferation, and survival.[2] By inhibiting CK2, Silmitasertib can suppress downstream signaling pathways, including the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
Q4: Is Silmitasertib soluble in aqueous solutions for oral gavage?
A4: this compound has limited aqueous solubility. Therefore, appropriate formulation is crucial for achieving consistent oral absorption. A common approach is to prepare a suspension in a vehicle such as carboxymethylcellulose sodium (CMC-Na).[6] For some applications, a solution using co-solvents like DMSO, PEG300, and Tween 80 may be used, though care must be taken to ensure the final concentration of DMSO is safe for animal administration.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: I am observing high variability in plasma concentrations of Silmitasertib between my study animals. What could be the cause?
A1: High inter-animal variability in plasma exposure can stem from several factors:
-
Improper Formulation: Inconsistent suspension or precipitation of Silmitasertib in the vehicle can lead to inaccurate dosing. Ensure the formulation is homogenous before and during administration. Vigorous vortexing before drawing each dose is critical.
-
Gavage Technique: Errors in oral gavage, such as esophageal irritation or accidental administration into the trachea, can significantly impact absorption. Ensure all personnel are properly trained in this technique. The use of flexible feeding needles with a ball tip is recommended to minimize injury.
-
Animal Stress: Stress can alter gastrointestinal physiology, including gastric emptying and intestinal motility, which can affect drug absorption. Handle animals gently and allow for an acclimatization period.
-
Presence of Food: The presence or absence of food in the stomach can influence the absorption of orally administered drugs.[7] Standardize the fasting period for all animals before dosing to ensure consistency.
Q2: My measured oral bioavailability is significantly lower than the reported 20-51%. What should I investigate?
A2: If you are observing lower than expected bioavailability, consider the following:
-
Formulation Issues: As a compound with limited aqueous solubility, the particle size of Silmitasertib can influence its dissolution rate and subsequent absorption.[8] If you are preparing the formulation from solid powder, ensure it is finely milled. For suspensions, ensure the particle size is uniform.
-
Vehicle Selection: The choice of vehicle is critical. If a simple aqueous suspension is yielding poor results, consider a vehicle containing a surfactant or co-solvents to improve wetting and dissolution. A common vehicle for compounds with poor water solubility is a mix of DMSO, PEG300, Tween-80, and saline.[6]
-
Metabolic Instability in Mice: While Silmitasertib shows high stability in human and rat liver microsomes, there could be species-specific differences in first-pass metabolism in mice.[2] However, significant CYP450 inhibition is not a primary concern with this compound.[2][3]
-
Analytical Method: Verify the accuracy and sensitivity of your LC-MS/MS method for quantifying Silmitasertib in mouse plasma. Ensure there are no matrix effects or issues with sample stability during collection and storage.
Data Presentation
Table 1: Pharmacokinetic Parameters of Silmitasertib (CX-4945) in Rats
| Parameter | Value | Reference |
| Bioavailability (Oral) | >70% | [2][3] |
| MDCK Cell Permeability | >10 x 10⁻⁶ cm/s | [2][3] |
| Plasma Protein Binding | >98% | [2][3] |
| Volume of Distribution (Vss) | 1.39 L/kg | [2][3] |
| Clearance (CL) | 0.08 L/kg/h | [2][3] |
Table 2: Reported Oral Bioavailability in Preclinical Species
| Species | Oral Bioavailability (%) | Reference |
| Mice, Rats, Dogs | 20 - 51% | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a homogenous suspension of Silmitasertib in a carboxymethylcellulose sodium (CMC-Na) vehicle.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to prepare 10 mL of vehicle, add 50 mg of CMC-Na to 10 mL of sterile water. Mix thoroughly until a clear, viscous solution is formed.
-
Weigh Silmitasertib: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Prepare the Suspension:
-
Place the weighed Silmitasertib powder in a sterile tube.
-
Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
-
Homogenize: Vortex the suspension vigorously for at least 1-2 minutes before each use to ensure homogeneity.
-
Administration: Use an appropriately sized feeding needle for oral gavage in mice. The typical administration volume is 5-10 mL/kg. Vortex the suspension immediately before drawing each dose into the syringe.
Protocol 2: Pharmacokinetic Study Design in Mice
This protocol outlines a basic design for a pharmacokinetic study of orally administered Silmitasertib in mice.
Materials:
-
Prepared Silmitasertib formulation
-
Appropriate mouse strain (e.g., CD-1, C57BL/6)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Anesthesia (if required for blood collection)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the study.
-
Fasting: Fast the animals for 4-6 hours before dosing, with free access to water.
-
Dosing:
-
Record the body weight of each mouse.
-
Administer the Silmitasertib formulation via oral gavage at the desired dose (e.g., 25 or 75 mg/kg).[5]
-
Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points. Suggested time points could include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.
-
-
Sample Storage: Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.
-
Data Analysis: Use appropriate pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous dosing group is included).
Visualizations
Caption: Simplified signaling pathway of Silmitasertib action.
Caption: Workflow for an oral pharmacokinetic study in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Silmitasertib Sodium Technical Support Center: Your Guide to Effective CK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of silmitasertib (also known as CX-4945), a potent and selective inhibitor of protein kinase CK2.[1][2][3] This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of silmitasertib in your research.
Understanding Silmitasertib: Mechanism of Action
Silmitasertib is an orally bioavailable, ATP-competitive small molecule inhibitor of the serine/threonine protein kinase CK2.[2][3] CK2 is often overexpressed in various cancers and plays a crucial role in cell growth, proliferation, and survival.[1] Silmitasertib works by binding to the ATP-binding site of the CK2α catalytic subunit, which in turn inhibits the phosphorylation of downstream substrates.[1] This disruption of the CK2 signaling pathway can lead to the inhibition of pro-survival pathways like PI3K/Akt, induction of apoptosis, and cell cycle arrest.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving silmitasertib sodium?
A1: this compound is soluble in DMSO.[4] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. To improve solubility, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[3] For in vivo studies, specific formulations in vehicles like a mix of PEG300, Tween80, and ddH2O, or corn oil can be prepared.[4]
Q2: How should I store silmitasertib stock solutions?
A2: Stock solutions of silmitasertib in DMSO can be stored at -20°C for several months.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Aqueous solutions are not recommended for storage for more than one day.[5]
Q3: What are the known off-target effects of silmitasertib?
A3: While silmitasertib is a highly selective inhibitor of CK2, it can exhibit activity against other kinases at higher concentrations.[6] Some studies have shown that at concentrations significantly higher than its IC50 for CK2, it can inhibit other kinases such as FLT3, PIM1, and CDK1 in cell-free assays, though this effect is less pronounced in cell-based assays.[2] More recent research has also identified DYRK1A and GSK3β as potential off-targets, which could contribute to its overall biological effects.[7][8]
Data Presentation: Effective Concentrations of Silmitasertib
The effective concentration of silmitasertib can vary depending on the experimental system. Below is a summary of reported values for both biochemical and cell-based assays.
Table 1: Biochemical Potency of Silmitasertib
| Target | Assay Type | Value | Reference |
| Recombinant Human CK2α | IC50 | 1 nM | [2][9] |
| Recombinant Human CK2α | Ki | 0.38 nM | [2] |
| CK2 Holoenzyme | Ki | 0.38 nM | [6] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Activity of Silmitasertib (Anti-proliferative Effects)
| Cell Line | Cancer Type | Value (µM) | Reference |
| Jurkat | Leukemia | IC50: 0.1 | [2][3] |
| PC-3 | Prostate Cancer | IC50: ~10 | [6] |
| BT-474 | Breast Cancer | EC50: ~1.7 | [2][6] |
| MDA-MB-231 | Breast Cancer | IC50: ~10 | [6] |
| MIAPaCa-2 | Pancreatic Cancer | IC50: 1.1 | [4] |
IC50/EC50 values can vary based on experimental conditions such as cell density and incubation time.[6]
Mandatory Visualizations
Here are diagrams illustrating key aspects of silmitasertib's function and application.
Troubleshooting Guide
Q2: My experimental results with silmitasertib are inconsistent. What could be the cause?
A2: Inconsistent results can arise from several factors:
-
Compound Solubility: Ensure complete dissolution of silmitasertib in DMSO before diluting in media. Precipitates can lead to inaccurate concentrations.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension and careful pipetting.
-
Reagent Stability: Use freshly prepared dilutions of silmitasertib for each experiment, as the stability of the compound in aqueous solutions can be limited.
-
Assay Variability: For assays like Western blotting, ensure equal protein loading. For plate-based assays, be mindful of "edge effects" by not using the outer wells for critical samples.
Q3: I am observing higher than expected cell toxicity. What should I do?
A3:
-
Confirm the Concentration: Double-check your calculations for stock solution and final working concentrations.
-
Reduce Incubation Time: The cytotoxic effects of silmitasertib are time-dependent. Consider reducing the incubation period.
-
Check Vehicle Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to silmitasertib. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: I am not observing the expected inhibitory effect. What could be the problem?
A4:
-
Inactive Compound: Ensure the compound has been stored correctly and has not expired. If in doubt, use a fresh batch.
-
Suboptimal Concentration: The effective concentration can be highly cell-type dependent. You may need to test a broader range of concentrations.
-
Insufficient Incubation Time: While some effects on phosphorylation can be seen within hours, effects on cell viability and apoptosis may require longer incubation times (24-72 hours or more).[10]
-
Low CK2 Expression: The anti-proliferative activity of silmitasertib has been correlated with the expression levels of the CK2α catalytic subunit.[11] Verify the expression of CK2 in your experimental model.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected changes.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of silmitasertib on CK2 enzymatic activity.[6]
-
Reaction Setup: In a microplate, combine the recombinant CK2 enzyme, a specific peptide substrate (e.g., RRRDDDSDDD), and varying concentrations of silmitasertib in a kinase assay buffer.[2][6]
-
Initiate Reaction: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).[2]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).[2]
-
Stop Reaction and Measure: Terminate the reaction and measure the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each silmitasertib concentration and determine the IC50 value.[6]
Cell Viability (MTT) Assay
This assay assesses the effect of silmitasertib on cell proliferation.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubation: Allow cells to adhere and grow for 24 hours.[6]
-
Treatment: Treat the cells with a serial dilution of silmitasertib and a vehicle control (e.g., DMSO).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[6]
-
Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours.[6]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm).[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6]
Apoptosis Assays
Caspase-3/7 Activity Assay: This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.[6]
-
Cell Treatment: Seed cells in a 96-well plate and treat with silmitasertib for the desired time.
-
Lysis: Lyse the cells using a buffer compatible with the caspase activity assay kit.
-
Substrate Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to the cell lysates.
-
Incubation: Incubate at room temperature according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or fluorescence signal, which is proportional to caspase-3/7 activity.
Western Blot for Cleaved PARP: Detection of cleaved PARP is another indicator of apoptosis.
-
Protein Extraction: Treat cells with silmitasertib, harvest, and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for cleaved PARP and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody and a suitable detection reagent to visualize the protein bands.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Avoiding off-target effects with Silmitasertib sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silmitasertib sodium (CX-4945). Our goal is to help you mitigate off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as CX-4945, is a potent, orally bioavailable, and ATP-competitive inhibitor of the protein kinase CK2 (formerly Casein Kinase II).[1][2] It specifically targets the CK2α and CK2α' catalytic subunits by binding to their ATP-binding pocket.[1][3] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting multiple pro-survival signaling pathways often dysregulated in cancer, such as PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[1][2]
Q2: What are the known off-target effects of Silmitasertib?
While Silmitasertib is highly selective for CK2, it has been shown to inhibit other kinases, which may contribute to its overall biological effects.[1] Notably, it exhibits inhibitory activity against DYRK1A and GSK3β.[4][5][6] At a concentration of 500 nM, Silmitasertib affected the activity of 49 out of 235 kinases by more than 50%, with 10 of those being inhibited by more than 90%.[4][5] This underscores the importance of careful experimental design to distinguish on-target from off-target effects.
Q3: What are the common applications of Silmitasertib in research?
Silmitasertib is widely used in cancer research to study the roles of CK2 in cell survival, proliferation, and apoptosis.[1] It has been investigated in preclinical models for various cancers and has entered clinical trials for conditions such as cholangiocarcinoma and medulloblastoma.[1][2] Additionally, its off-target effects on kinases like DYRK1A and GSK3β have opened avenues for research in other areas, including Alzheimer's disease and diabetes.[4][5][6]
Troubleshooting Guide
Problem 1: I'm observing unexpected or contradictory results in my cell-based assays.
Possible Cause: This could be due to off-target effects, incorrect inhibitor concentration, or issues with the experimental setup.
Solutions:
-
Confirm On-Target Engagement: Use Western blotting to verify the inhibition of a known CK2 downstream target. A reduction in the phosphorylation of a specific CK2 substrate would indicate that Silmitasertib is engaging its intended target.
-
Titrate the Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration of Silmitasertib for your specific cell line and assay. This will help you use the lowest effective concentration to minimize off-target effects.
-
Use a Rescue Experiment: If possible, introduce a Silmitasertib-resistant mutant of CK2 into your cells. If the observed phenotype is rescued, it is more likely to be an on-target effect.
-
Employ a Structurally Unrelated CK2 Inhibitor: Using a different CK2 inhibitor with a distinct chemical scaffold can help confirm that the observed phenotype is due to CK2 inhibition and not an off-target effect of Silmitasertib's specific chemical structure.
-
Control for Off-Target Kinase Inhibition: If you suspect off-target effects on kinases like DYRK1A or GSK3β, you can use more specific inhibitors for these kinases as controls to see if they replicate the phenotype observed with Silmitasertib.[4][5]
Problem 2: My in vitro kinase assay results are inconsistent.
Possible Cause: Inconsistencies in in vitro kinase assays can arise from issues with enzyme activity, substrate quality, buffer composition, or the inhibitor itself.
Solutions:
-
Validate Enzyme Activity: Ensure that your CK2 enzyme is active and that the assay is running within the linear range.
-
Check Substrate Purity: Use a high-quality, specific peptide substrate for CK2.
-
Optimize Buffer Conditions: Confirm that the kinase assay buffer composition, including ATP concentration, is optimal for CK2 activity.
-
Verify Inhibitor Integrity: Ensure that your Silmitasertib stock solution is properly prepared and stored. Consider preparing fresh dilutions for each experiment.
Data Presentation
Table 1: Kinase Inhibition Profile of Silmitasertib (CX-4945)
| Kinase | IC50 (nM) | Notes |
| CK2α | 1 | Highly potent and selective inhibition.[3] |
| CK2α' | 1 | Highly potent and selective inhibition.[3] |
| GSK3β | 190 | Significant off-target inhibition observed.[4] |
| DYRK1A | - | Significant inhibition observed, specific IC50 may vary.[4][5] |
| Other CMGC Kinases (e.g., CLK3, DYRK2, HIPK3) | - | Inhibited by more than 95% at 500 nM.[4][5] |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of Silmitasertib on CK2 enzymatic activity.[1]
-
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant CK2 enzyme, a specific peptide substrate, and varying concentrations of Silmitasertib in a kinase assay buffer.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method (e.g., radiometric, fluorescent, or luminescent).
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[1]
-
2. Cell Viability (MTT) Assay
-
Objective: To assess the effect of Silmitasertib on cancer cell proliferation and viability.[1]
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat cells with a serial dilution of Silmitasertib and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values based on the dose-response curve.[1]
-
3. Western Blotting for Phospho-Substrates
-
Objective: To confirm the on-target activity of Silmitasertib by detecting changes in the phosphorylation of a known CK2 substrate.
-
Procedure:
-
Cell Treatment: Treat cells with Silmitasertib at the desired concentration and for the appropriate duration.
-
Protein Extraction: Harvest cells and extract total protein using a suitable lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known CK2 substrate and a primary antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels.
-
Visualizations
Caption: Silmitasertib inhibits CK2, blocking downstream pro-survival signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Silmitasertib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to Silmitasertib Sodium Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silmitasertib sodium (CX-4945).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2][3] CK2 is a serine/threonine kinase that is often overexpressed in various cancers and plays a crucial role in cell growth, proliferation, and apoptosis suppression.[1][4] Silmitasertib binds to the ATP-binding site of the CK2α and CK2α' catalytic subunits, with an IC50 value of approximately 1 nM in cell-free assays.[1][5] By inhibiting CK2, Silmitasertib disrupts several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][5]
Q2: What are the known downstream effects of Silmitasertib treatment on cellular signaling?
Inhibition of CK2 by Silmitasertib leads to the modulation of multiple oncogenic signaling pathways.[6] A primary consequence is the attenuation of the PI3K/Akt signaling cascade.[1][2] Specifically, Silmitasertib prevents the CK2-mediated phosphorylation of Akt at serine 129 (S129), which is crucial for its full activation.[3][7] This leads to reduced activity of downstream effectors like mTOR.[8] Additionally, Silmitasertib treatment can result in the dephosphorylation of the Akt substrate p21 at threonine 145 (T145), a biomarker of CK2 inhibition.[3][5] The drug has also been shown to impact other major signaling pathways regulated by CK2, such as NF-κB and JAK/STAT.[4]
Q3: Does Silmitasertib have any known off-target effects?
While Silmitasertib is highly selective for CK2, some off-target activities have been reported, particularly at higher concentrations.[6][7] Kinome scans have revealed that Silmitasertib can inhibit other kinases, including FLT3, PIM1, and CDK1 in cell-free assays, although its activity against these targets in cell-based assays is significantly lower.[7] More recent studies have identified DYRK1A and GSK3β as additional off-target kinases inhibited by Silmitasertib in the nanomolar to low micromolar range.[9][10] Researchers should consider these potential off-target effects when interpreting experimental results, especially when using high concentrations of the inhibitor.
Q4: How does the anti-proliferative activity of Silmitasertib vary across different cancer cell lines?
The sensitivity of cancer cell lines to Silmitasertib is highly variable. This variability is often correlated with the expression levels of the CK2α catalytic subunit.[7] For instance, breast cancer cell lines have shown a wide range of sensitivity, with EC50 values for proliferation inhibition ranging from 1.71 to 20.01 µM.[7] Pancreatic ductal adenocarcinoma (PDAC) cell lines also exhibit differential sensitivity, which may be linked to their genetic background, such as the mutational status of KRAS and TP53.[11][12] It is crucial to determine the IC50 value for each specific cell line being investigated.
Troubleshooting Guides
Problem 1: Inconsistent or no significant inhibition of cell viability/proliferation observed.
-
Possible Cause 1: Suboptimal Drug Concentration. The IC50/EC50 values of Silmitasertib can vary significantly between cell lines.[6]
-
Solution: Perform a dose-response experiment with a wide range of Silmitasertib concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line.
-
-
Possible Cause 2: Cell Line Resistance. Some cell lines may exhibit intrinsic or acquired resistance to Silmitasertib.
-
Solution:
-
Confirm the expression level of the CK2α subunit in your cell line, as higher levels often correlate with sensitivity.[7]
-
Investigate the status of key signaling pathways. For example, mutations in KRAS have been suggested to reduce sensitivity to Silmitasertib in PDAC cells by antagonizing the drug's effect on the PI3K/Akt pathway.[12]
-
Consider combination therapies. For instance, combining Silmitasertib with a MEK inhibitor has been shown to overcome resistance in head and neck cancer models.[13]
-
-
-
Possible Cause 3: Issues with Drug Stability or Activity.
-
Solution: Ensure proper storage of this compound salt powder at -20°C.[14] Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
-
Problem 2: Difficulty in confirming the mechanism of action (e.g., no change in p-Akt S129).
-
Possible Cause 1: Inappropriate Time Point for Analysis. The phosphorylation status of signaling proteins can change rapidly.
-
Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing the maximal dephosphorylation of Akt at S129 and other downstream targets.
-
-
Possible Cause 2: Low Basal CK2 Activity or Akt Phosphorylation.
-
Solution: Ensure your cell line has detectable basal levels of CK2 activity and Akt S129 phosphorylation under your experimental conditions. You may need to stimulate the cells with growth factors to activate the PI3K/Akt pathway before treatment.
-
-
Possible Cause 3: Antibody Quality for Western Blotting.
-
Solution: Validate your primary antibodies for specificity and sensitivity. Use appropriate positive and negative controls.
-
Problem 3: Unexpected or contradictory results (e.g., induction of non-apoptotic cell death).
-
Possible Cause 1: Cell Line-Specific Death Mechanisms. Silmitasertib can induce different forms of cell death depending on the cellular context. While it often induces apoptosis, some cell lines, like certain colorectal cancer cells, may undergo a non-apoptotic form of cell death called methuosis, characterized by massive vacuolization.[8][15]
-
Possible Cause 2: Off-Target Effects. At higher concentrations, the observed phenotype might be influenced by the inhibition of other kinases.[9][10]
-
Solution: Whenever possible, use the lowest effective concentration of Silmitasertib that inhibits CK2 without significantly affecting known off-target kinases. Consider using a structurally different CK2 inhibitor as a control to confirm that the observed phenotype is specific to CK2 inhibition.
-
Data Presentation
Table 1: Anti-proliferative Activity of Silmitasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Notes |
| Jurkat | T-cell leukemia | 0.1 (intracellular CK2) | Potent inhibition of endogenous CK2 activity.[7] |
| BT-474 | Breast Cancer | Varies (1.71-20.01) | Breast cancer cell lines show a wide sensitivity range.[7] |
| BxPC-3 | Pancreatic Cancer | Varies | Sensitivity can be influenced by KRAS/TP53 status.[12] |
| PC3 | Prostate Cancer | - | In vivo tumor growth inhibition observed.[7] |
| HUVEC | Endothelial Cells | 5.5 | Inhibition of proliferation.[7] |
| HuCCT-1 | Cholangiocarcinoma | ~20 | Induced apoptosis at this concentration.[17] |
| DLD-1 | Colorectal Cancer | ~25 (for viability) | Induced G2/M arrest and methuosis-like cell death.[8][18] |
| HT-29 | Colorectal Cancer | ~25 (for viability) | Decreased cell viability.[18] |
Note: IC50/EC50 values are highly dependent on the specific experimental conditions, including incubation time and the assay method used.[6]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol assesses the effect of Silmitasertib on cancer cell proliferation and viability.[6]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.
-
Treatment: Treat cells with a serial dilution of Silmitasertib (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours).[6]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
2. Western Blotting for Phospho-Akt (S129) and PARP Cleavage
This protocol is used to detect changes in key signaling proteins and markers of apoptosis.
-
Cell Treatment & Lysis: Treat cells with Silmitasertib for the desired time, harvest, and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phospho-Akt (S129), total Akt, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vitro Kinase Assay
This assay determines the direct inhibitory effect of Silmitasertib on CK2 enzymatic activity.[6]
-
Reaction Setup: In a microplate, combine the recombinant CK2 enzyme, a specific peptide substrate (e.g., RRRDDDSDDD), and varying concentrations of Silmitasertib in a kinase assay buffer.[6][7]
-
Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP) and MgCl₂.[7]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).[7]
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by capturing the peptide on a filter membrane and quantifying radioactivity or using non-radioactive methods like fluorescence-based assays.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[6]
Visualizations
Caption: Silmitasertib inhibits CK2, blocking key pro-survival signaling pathways like PI3K/Akt/mTOR.
Caption: A logical workflow for troubleshooting common issues in Silmitasertib experiments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Silmitasertib - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibitory Response to CK II Inhibitor Silmitasertib and CDKs Inhibitor Dinaciclib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory Response to CK II Inhibitor Silmitasertib and CDKs Inhibitor Dinaciclib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MEK inhibitor PD-0325901 overcomes resistance to CK2 inhibitor CX-4945 and exhibits anti-tumor activity in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Best practices for long-term storage of Silmitasertib sodium stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Silmitasertib sodium stock solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of 87.5 mg/mL and higher, though sonication may be required to achieve complete dissolution.[1] For in vivo studies, co-solvent systems containing DMSO, PEG300, Tween-80, and saline or corn oil are often used.[1] Water can also be used as a solvent, with a solubility of approximately 16.67 mg/mL, but requires sonication.[1]
Q2: What are the optimal storage temperatures and durations for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to one year.[3][4] For shorter-term storage, -20°C is also acceptable for up to one month.[1][2] It is crucial to store the solutions in sealed containers to prevent moisture absorption, especially when using DMSO as a solvent.[1]
Q3: Can I store this compound stock solutions at 4°C?
A3: While the powdered form of this compound can be stored at 4°C, it is not recommended for long-term storage of stock solutions.[1] Storage at 4°C may lead to decreased stability and potential precipitation of the compound over time. For optimal stability, aliquoting and storing at -20°C or -80°C is the best practice.
Q4: Is it necessary to aliquot the stock solution before storage?
A4: Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before long-term storage. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound and affect its activity.
Q5: What is the mechanism of action of Silmitasertib?
A5: Silmitasertib is a potent and highly selective inhibitor of protein kinase CK2 (formerly casein kinase II).[5] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the CK2α catalytic subunit.[6] This inhibition blocks the phosphorylation of downstream substrates, thereby disrupting several signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR pathway.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | 1. The solution may be supersaturated. 2. The storage temperature was not consistently maintained. 3. The solvent (e.g., DMSO) may have absorbed moisture, reducing solubility.[4][8][9] | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[2] 2. Ensure proper and consistent storage at -20°C or -80°C. 3. Use fresh, anhydrous DMSO for preparing stock solutions.[4][8][9] |
| Inconsistent experimental results using the same stock solution. | 1. Multiple freeze-thaw cycles may have degraded the compound. 2. The stock solution may not have been mixed properly after thawing. 3. The compound may have degraded due to improper storage. | 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 2. Ensure the solution is completely thawed and vortexed gently before use. 3. Verify the storage conditions and age of the stock solution. |
| Difficulty dissolving this compound in the chosen solvent. | 1. The concentration may be too high for the selected solvent. 2. Insufficient mixing or sonication. | 1. Check the solubility data for the specific solvent and adjust the concentration accordingly. 2. Use a vortex mixer or an ultrasonic bath to aid dissolution.[1][2][3] For aqueous solutions, sonication is often necessary.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 87.5 mg/mL (235.37 mM) | Sonication may be required.[1] Use fresh, anhydrous DMSO.[4][8][9] |
| Water | 16.67 mg/mL (44.84 mM) | Sonication is required.[1] |
| PBS | 25 mg/mL (67.25 mM) | Sonication is required.[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (5.60 mM) | For in vivo applications.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (5.60 mM) | For in vivo applications.[1] |
Table 2: Recommended Long-Term Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent |
| -80°C | Up to 1 year | DMSO[3][4] |
| -20°C | Up to 1 month | DMSO[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and a final concentration of 10 mM. (Molecular Weight of this compound: 371.75 g/mol )
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Mechanism of action of Silmitasertib.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound salt | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Silmitasertib - Wikipedia [en.wikipedia.org]
- 6. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to CK2 Inhibitors: Silmitasertib Sodium vs. TBB
For Researchers, Scientists, and Drug Development Professionals
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation has been implicated in various diseases, particularly cancer, making it a compelling therapeutic target. This guide provides an objective comparison of two prominent CK2 inhibitors: Silmitasertib sodium (formerly CX-4945), a clinical-stage compound, and 4,5,6,7-Tetrabromobenzotriazole (TBB), a widely used research tool. This analysis is supported by experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Mechanism of Action
Both Silmitasertib and TBB are ATP-competitive inhibitors of protein kinase CK2.[1] They function by binding to the ATP-binding pocket of the CK2 catalytic subunit, thereby preventing the phosphorylation of its substrates and inhibiting downstream signaling pathways.[1][2] Silmitasertib is an orally bioavailable small molecule that was the first CK2 inhibitor to enter clinical trials.[1][2] TBB is a cell-permeable compound that has been extensively used in preclinical research to investigate the cellular functions of CK2.[1][3]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and TBB, providing a direct comparison of their inhibitory activity and selectivity.
Table 1: Inhibitory Activity against CK2
| Inhibitor | Target | IC50 | Ki | Source |
| Silmitasertib (CX-4945) | Human Recombinant CK2α, CK2α' | 1 nM | 0.38 nM (CK2α) | [4][5] |
| TBB | Rat Liver CK2 | 0.15 µM - 0.9 µM | 80 - 210 nM | [3][6][7] |
| Human Recombinant CK2 | 1.6 µM | - | [6][7] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases (IC50/Inhibition) | Source |
| Silmitasertib (CX-4945) | FLT3 (35 nM), PIM1 (46 nM), CDK1 (56 nM) in cell-free assays (inactive in cell-based assays at 10 µM). Shows affinity for DYRK1A and GSK3β. Only inhibits 7 of 238 kinases by >90% at 0.5 µM. | [1][5][8] |
| TBB | Phosphorylase kinase (8.7 µM), GSK3β (11.2 µM), CDK2 (15.6 µM). Considered promiscuous at higher concentrations. | [3][9] |
Cellular Effects and Clinical Relevance
Silmitasertib has demonstrated more potent and persistent cellular effects compared to TBB.[10][11] In colorectal cancer cells, a lower concentration of Silmitasertib was required to achieve the same reduction in cell viability as TBB.[10] Furthermore, the inhibitory effects of Silmitasertib on cell survival and migration were found to be more sustained after removal of the compound compared to TBB.[11]
Silmitasertib is currently in clinical trials for various cancers, including cholangiocarcinoma and medulloblastoma.[2] It has been granted orphan drug status by the U.S. Food and Drug Administration for advanced cholangiocarcinoma.[2] In contrast, TBB is primarily used as a research tool and is not intended for clinical applications.[1]
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz (DOT language), illustrate the key signaling pathways regulated by CK2 and a typical experimental workflow for comparing CK2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparative evaluation of Silmitasertib and TBB.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the IC50 values of CK2 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of Silmitasertib and TBB against CK2.
Materials:
-
Recombinant human protein kinase CK2
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
Silmitasertib and TBB stock solutions (in DMSO)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer
Procedure:
-
Prepare serial dilutions of the inhibitors.
-
In a reaction well, combine the kinase, peptide substrate, and inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method.[12]
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[13]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of CK2 inhibitors on cell proliferation and viability.[14]
Objective: To determine the cytotoxic IC50 of Silmitasertib and TBB on a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Silmitasertib and TBB
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitors for a desired duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]
Western Blot Analysis
This protocol is designed to detect changes in the phosphorylation of CK2 downstream targets following inhibitor treatment.[1]
Objective: To analyze the effect of Silmitasertib and TBB on the phosphorylation status of CK2 substrates.
Materials:
-
Cell line of interest
-
Silmitasertib and TBB
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
ECL substrate and imaging system
Procedure:
-
Treat cells with the inhibitors at desired concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Normalize the phosphorylated protein levels to the total protein levels.[1]
Conclusion
This compound and TBB are both valuable tools for studying the function of protein kinase CK2. Silmitasertib's high potency, selectivity, oral bioavailability, and clinical validation make it the superior choice for translational research and in vivo studies.[1][16] TBB remains a useful and cost-effective tool for initial in vitro and cell-based proof-of-concept studies, though its lower potency and potential for off-target effects at higher concentrations should be carefully considered.[1][9] The choice between these inhibitors will ultimately depend on the specific experimental goals and context.
References
- 1. benchchem.com [benchchem.com]
- 2. Silmitasertib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. TBB | Casein Kinase 2 Inhibitors: R&D Systems [rndsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Silmitasertib and SGC-CK2-2 in Targeting Protein Kinase CK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of Protein Kinase CK2 (formerly Casein Kinase II): Silmitasertib (CX-4945) and SGC-CK2-2. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] Its pleiotropic nature allows it to phosphorylate a vast number of substrates, thereby regulating numerous cellular processes critical for cancer cell survival, proliferation, and resistance to apoptosis.[1] Consequently, CK2 has emerged as a promising therapeutic target for cancer treatment.[1]
Mechanism of Action
Both Silmitasertib and SGC-CK2-2 are ATP-competitive inhibitors, binding to the ATP-binding pocket of the CK2α catalytic subunit.[1][2] By occupying this site, they prevent the phosphorylation of CK2 substrates, thereby inhibiting its catalytic function.[1][3] Silmitasertib, the first CK2 inhibitor to enter clinical trials, interacts competitively with the ATP-binding site of the CK2 alpha subunit, leading to the inhibition of several downstream signaling pathways, including PI3K/Akt.[4] SGC-CK2-2, a more recently developed chemical probe, also functions as an ATP-competitive inhibitor.[3]
Quantitative Performance Comparison
The efficacy of a kinase inhibitor is primarily determined by its potency (IC50 or Ki values) and its selectivity against other kinases. The following tables summarize the available quantitative data for Silmitasertib and SGC-CK2-2.
Table 1: Potency of Silmitasertib and SGC-CK2-2
| Inhibitor | Target | Assay Type | IC50 | Ki |
| Silmitasertib (CX-4945) | CK2α | Cell-free | 1 nM[5][6][7][8][9] | 0.38 nM[10] |
| CK2α' | Cell-free | 1 nM[8][9] | ||
| Endogenous intracellular CK2 | Cellular (Jurkat cells) | 0.1 µM[5][6][10] | ||
| SGC-CK2-2 | CK2α | Enzymatic (Eurofins) | 3.0 nM[11][12][13] | |
| CK2α' | Enzymatic (Eurofins) | <1.0 nM[11][12] | ||
| CK2α | Cellular (NanoBRET) | 920 nM[11][14] | ||
| CK2α' | Cellular (NanoBRET) | 200 nM[11] |
Note: IC50/Ki values can vary depending on the specific experimental conditions, such as ATP concentration and substrate used.
Table 2: Cellular Efficacy in Cancer Cell Lines
| Inhibitor | Cell Line | Parameter | IC50 / EC50 |
| Silmitasertib (CX-4945) | HeLa | p-Akt (S129) Inhibition | 0.7 µM[14] |
| HeLa | p-Cdc37 Inhibition | 3 µM[14] | |
| MDA-MB-231 | p-Akt (S129) Inhibition | 0.9 µM[14] | |
| MDA-MB-231 | p-Cdc37 Inhibition | 4.4 µM[14] | |
| Breast Cancer Cell Lines | Antiproliferative Activity | 1.71-20.01 µM[5] | |
| SGC-CK2-2 | HeLa | p-Akt (S129) Inhibition | 2.2 µM[14] |
| HeLa | p-Cdc37 Inhibition | 9 µM[14] | |
| MDA-MB-231 | p-Akt (S129) Inhibition | 1.3 µM[14] | |
| MDA-MB-231 | p-Cdc37 Inhibition | 20.4 µM[14] |
Kinase Selectivity
While Silmitasertib is a potent CK2 inhibitor, it also exhibits activity against other kinases.[1] In contrast, SGC-CK2-2 has been developed as a highly selective chemical probe.[2][14]
Silmitasertib (CX-4945): At a concentration of 0.5 µM, it inhibits only 7 out of 238 kinases by more than 90%.[2][5] However, it does show inhibitory activity against other kinases such as FLT3 (IC50 = 35 nM), PIM1 (IC50 = 46 nM), and CDK1 (IC50 = 56 nM) in cell-free assays, though it is inactive against them in cell-based functional assays at 10 µM.[5] Recent studies have also identified DYRK1A and GSK3β as off-targets.[15]
SGC-CK2-2: It demonstrates exceptional selectivity, inhibiting only CK2α and CK2α' with an approximately 200-fold selectivity margin over the next most strongly inhibited kinase, HIPK2.[2][12][14] In a screen against 403 wild-type kinases at 1 µM, only 3 kinases showed significant inhibition.[11][12][13]
Signaling Pathways and Experimental Workflows
The inhibition of CK2 by these compounds affects multiple downstream signaling pathways crucial for cancer cell biology.
CK2 Signaling Pathway
Caption: Inhibition of CK2 by Silmitasertib and SGC-CK2-2 blocks downstream pro-survival signaling pathways.
Experimental Workflow for Comparing Inhibitor Efficacy
Caption: A typical experimental workflow for comparing the in vitro and cellular efficacy of CK2 inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of CK2.[1]
General Procedure:
-
Reaction Setup: In a microplate, combine the recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and varying concentrations of the inhibitor (Silmitasertib or SGC-CK2-2) in a kinase assay buffer.[1][5]
-
Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³³P]ATP) and MgCl₂.[5]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).[5]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., phosphoric acid).[5]
-
Detection: Measure the incorporation of the phosphate group into the peptide substrate. This can be achieved by spotting the reaction mixture onto a phosphocellulose filter paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.[1]
Cellular Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]
General Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the CK2 inhibitor (Silmitasertib or SGC-CK2-2) or a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or EC50 value from a dose-response curve.[1]
Western Blot Analysis of CK2 Substrate Phosphorylation
This technique is used to confirm the on-target activity of the inhibitors within cells by measuring the phosphorylation status of known CK2 substrates.[14]
General Procedure:
-
Cell Treatment and Lysis: Treat cultured cancer cells with the CK2 inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate.[16]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).[1]
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a CK2 substrate (e.g., phospho-Akt Ser129, phospho-Cdc37) and a total protein or loading control antibody (e.g., total Akt, GAPDH).[1][14]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the CK2 substrate upon inhibitor treatment.
Conclusion
Both Silmitasertib and SGC-CK2-2 are potent inhibitors of Protein Kinase CK2. Silmitasertib, having been in clinical trials, is a well-established tool for investigating the therapeutic potential of CK2 inhibition.[1][4] However, its off-target effects should be considered when interpreting experimental results.[1] SGC-CK2-2, on the other hand, offers exceptional selectivity, making it a superior chemical probe for dissecting the specific cellular functions of CK2 without the confounding effects of inhibiting other kinases.[2][14] The choice between these two inhibitors will ultimately depend on the specific research question and the experimental context. For studies requiring high specificity to attribute a phenotype directly to CK2 inhibition, SGC-CK2-2 is the preferred choice. For translational studies or when exploring the broader therapeutic effects of a multi-kinase inhibitor, Silmitasertib remains a relevant and valuable compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silmitasertib - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Silmitasertib | Autophagy | Casein Kinase | TargetMol [targetmol.com]
- 11. SGC-CK2-2 | Structural Genomics Consortium [thesgc.org]
- 12. eubopen.org [eubopen.org]
- 13. Probe SGC-CK2-2 | Chemical Probes Portal [chemicalprobes.org]
- 14. mdpi.com [mdpi.com]
- 15. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validating Silmitasertib Sodium's Grip on its Cellular Target: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug molecule effectively engages its intended target within the complex cellular environment is a critical step in preclinical validation. This guide provides a comparative overview of experimental methods to validate the target engagement of Silmitasertib sodium, a potent inhibitor of protein kinase CK2, and contrasts its performance with alternative CK2 inhibitors.
This compound (CX-4945) is a first-in-class, orally bioavailable small molecule inhibitor of the serine/threonine protein kinase CK2.[1] CK2 is frequently overexpressed in a multitude of human cancers and plays a crucial role in cell growth, proliferation, and survival.[2] Silmitasertib is an ATP-competitive inhibitor that binds to the alpha catalytic subunit of CK2, thereby blocking its kinase activity and downstream signaling pathways, such as the PI3K/Akt pathway.[1] This guide details methodologies to confirm Silmitasertib's engagement with CK2 in cells and compares its efficacy with two other well-known CK2 inhibitors: 4,5,6,7-Tetrabromobenzotriazole (TBB) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT).
Measuring Target Engagement: A Multi-pronged Approach
Validating the interaction of an inhibitor with its intracellular target can be approached through indirect and direct methods. Indirect methods typically measure the modulation of a downstream biomarker, while direct methods physically probe the interaction between the compound and the target protein.
Indirect Target Engagement Validation: Western Blotting for Downstream Substrate Phosphorylation
A widely used and accessible method to confirm the cellular activity of a kinase inhibitor is to measure the phosphorylation status of its downstream substrates. Protein kinase CK2 directly phosphorylates Akt (also known as Protein Kinase B) at the serine 129 residue (p-Akt S129), which contributes to its activation and subsequent pro-survival signaling.[3] Inhibition of CK2 by Silmitasertib is therefore expected to lead to a dose-dependent decrease in p-Akt S129 levels.
Comparative Performance of CK2 Inhibitors on Akt Phosphorylation
The following table summarizes the inhibitory potency of Silmitasertib and its alternatives on CK2 activity and the downstream phosphorylation of Akt at Serine 129.
| Inhibitor | Target | In Vitro IC50/Ki | Cellular Effect on p-Akt (S129) | Cell Line |
| Silmitasertib (CX-4945) | CK2α | 1 nM (IC50)[4] | Dose-dependent decrease | MDA-MB-231 |
| TBB | CK2 | 0.9 µM (IC50, rat liver)[5] | Inhibition of phosphorylation (qualitative) | HEK 293T[6] |
| DMAT | CK2 | 130 nM (IC50) | Inhibition of CK2 activity (general) | MCF-7, TAMR-1, 182R-6 |
Quantitative Analysis of Silmitasertib's Effect on p-Akt (S129) Phosphorylation
A study in MDA-MB-231 human breast cancer cells demonstrated a clear dose-dependent reduction in the phosphorylation of Akt at Serine 129 following a 24-hour treatment with Silmitasertib.
| Silmitasertib (CX-4945) Concentration (µM) | Normalized Ratio of p-Akt (S129) / Total Akt |
| 0 (Control) | 1.00 |
| 0.1 | ~0.80 |
| 0.5 | ~0.55 |
| 1.0 | ~0.30 |
| 5.0 | ~0.15 |
| 10.0 | ~0.05 |
Data is estimated from graphical representations in publicly available documentation.[1]
Direct Target Engagement Validation: Advanced Biophysical Techniques
While Western blotting provides strong evidence of target pathway modulation, direct biophysical methods can confirm the physical interaction between the inhibitor and the target protein within the cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target engagement in a cellular context.[7] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting temperature (Tm) typically increases. This change can be detected by heating cell lysates or intact cells to a range of temperatures, followed by quantification of the soluble (non-denatured) target protein, often by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms direct binding.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a live-cell method that quantitatively measures compound binding to a target protein.[8] This technology uses a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the target. When a test compound is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal. This allows for the determination of compound affinity and occupancy in a physiological setting.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser129)
This protocol outlines the steps to assess the dose-dependent effect of CK2 inhibitors on the phosphorylation of Akt at Serine 129.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound, TBB, DMAT
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-Akt (S129), rabbit anti-total Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with a range of concentrations of Silmitasertib, TBB, or DMAT (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (S129) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Akt and the loading control to ensure equal protein loading and to normalize the p-Akt signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt (S129) signal to the total Akt signal and then to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to confirm direct target engagement.
Materials:
-
Cultured cells
-
CK2 inhibitor (Silmitasertib, TBB, or DMAT)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blot reagents as described in Protocol 1, with a primary antibody against CK2α.
Procedure:
-
Cell Treatment: Treat cultured cells with the CK2 inhibitor at a desired concentration or with DMSO for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble CK2α by Western blotting as described in Protocol 1.
-
Data Analysis: Quantify the band intensities for CK2α at each temperature. Plot the percentage of soluble CK2α relative to the unheated control against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve for the inhibitor-treated sample indicates target stabilization.
Visualizing the Pathways and Workflows
Caption: CK2 signaling pathway and the inhibitory action of Silmitasertib.
Caption: Experimental workflow for p-Akt Western blot analysis.
Caption: General workflow for the Cellular Thermal Shift Assay.
Conclusion
Validating the cellular target engagement of this compound is achievable through a combination of established and advanced techniques. Western blotting for the downstream biomarker p-Akt (S129) provides a robust and accessible method to confirm the dose-dependent inhibition of the CK2 signaling pathway. For a more direct confirmation of target binding, Cellular Thermal Shift Assays and NanoBRET™ Target Engagement assays offer powerful platforms. When comparing Silmitasertib to other CK2 inhibitors like TBB and DMAT, it is crucial to consider their relative potencies and selectivities. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute experiments to confidently validate the cellular target engagement of Silmitasertib and other CK2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [se.promega.com]
Silmitasertib Sodium: A Comparative Guide to its Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer activity of Silmitasertib sodium (CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2 (casein kinase II).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in various tumors and plays a crucial role in cell proliferation, survival, and DNA repair.[1][2] This document summarizes preclinical and clinical data, comparing Silmitasertib's performance as a monotherapy and in combination with other agents, and provides detailed experimental protocols for key assays.
Performance Comparison
Silmitasertib has demonstrated significant anti-cancer effects across a range of malignancies, both as a standalone agent and in combination with standard-of-care chemotherapies.[2]
Preclinical Efficacy: Monotherapy vs. Other CK2 Inhibitors
In biochemical assays, Silmitasertib is a highly potent inhibitor of the CK2 enzyme, with a half-maximal inhibitory concentration (IC50) of 1 nM.[3] Its cellular activity has been demonstrated across various cancer cell lines.
| Inhibitor | Target | IC50/Ki (nM) | Cancer Cell Line | Cell Type | IC50 / EC50 (µM) |
| Silmitasertib (CX-4945) | CK2 | 1 | PC-3 | Prostate Cancer | ~10 |
| BT-474 | Breast Cancer | ~1.7 | |||
| MDA-MB-231 | Breast Cancer | ~10 | |||
| MCF-7 | Breast Cancer | ~10 | |||
| TFK-1 | Cholangiocarcinoma | ~10-20 | |||
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 160 | - | - | - |
| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | CK2 | 140 | - | - | - |
Clinical Efficacy: Combination Therapy in Cholangiocarcinoma
A phase 1b/2 clinical trial evaluated the efficacy of Silmitasertib in combination with the standard-of-care chemotherapy (gemcitabine and cisplatin) in patients with locally advanced or metastatic cholangiocarcinoma.[4] The combination therapy showed a statistically significant improvement in progression-free survival (PFS) compared to the historical data for gemcitabine and cisplatin alone.
| Efficacy Endpoint | Silmitasertib + Gemcitabine/Cisplatin (mITT Population, n=55) | Gemcitabine/Cisplatin (Historical Control) |
| Median Progression-Free Survival (PFS) | 11.2 months | 5.8 months |
| 10-month PFS Rate | 56.1% | 22.2% |
| Median Overall Survival (OS) | 17.4 months | 14.9 months |
| Overall Response Rate (ORR) | 34.0% | 30.8% |
| Disease Control Rate (DCR) | 86.0% | 88.5% |
mITT: modified intent-to-treat
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability (MTT) Assay
This assay is used to assess the effect of Silmitasertib on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of Silmitasertib or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a typical methodology for evaluating the anti-tumor efficacy of Silmitasertib in a mouse xenograft model.[2]
Methodology:
-
Cell Line and Animal Model: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[2]
-
Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[2]
-
Drug Administration: Silmitasertib is administered orally (p.o.) at doses ranging from 25 to 75 mg/kg, typically twice daily. The control group receives a vehicle solution.[2]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.[2]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., western blot, immunohistochemistry) to assess target engagement and downstream effects.[2]
Mechanism of Action & Signaling Pathway
Silmitasertib competitively binds to the ATP-binding site of the CK2α subunit, inhibiting its kinase activity.[1][2] This leads to the disruption of several downstream signaling pathways critical for cancer cell survival and proliferation, most notably the PI3K/Akt/mTOR pathway.[2] By inhibiting CK2, Silmitasertib prevents the phosphorylation of key substrates like Akt at serine 129, which is crucial for its full activation. This ultimately leads to decreased cell proliferation and increased apoptosis.[5]
Caption: Silmitasertib inhibits CK2, disrupting the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The cross-validation of Silmitasertib's anti-cancer activity typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for cross-validating Silmitasertib's anti-cancer activity.
References
- 1. Silmitasertib (CX-4945) plus Gemcitabine and Cisplatin as First-Line Treatment for Patients with Locally Advanced or Metastatic CCA | CCA News Online [ccanewsonline.com]
- 2. interchim.fr [interchim.fr]
- 3. Role of CK2 inhibitor CX-4945 in anti-cancer combination therapy – potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silmitasertib plus gemcitabine and cisplatin first-line therapy in locally advanced/metastatic cholangiocarcinoma: A Phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Silmitasertib Sodium: A Comparative Guide to its Clinical Efficacy and Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial performance of Silmitasertib sodium, a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2, against alternative treatments.[1][2] The content herein summarizes key clinical trial results, details relevant experimental protocols, and visualizes the underlying biological pathways to support further research and development in oncology.
Executive Summary
Silmitasertib (CX-4945) has demonstrated promising anti-tumor activity in clinical trials for various malignancies, including cholangiocarcinoma (CCA), basal cell carcinoma (BCC), and medulloblastoma.[1] As an inhibitor of the constitutively active serine/threonine protein kinase CK2, which is often overexpressed in tumors, Silmitasertib targets a key regulator of multiple oncogenic signaling pathways.[1][3] This guide presents a comparative analysis of its efficacy and safety profile against standard-of-care therapies, supported by data from clinical trials and preclinical studies.
Mechanism of Action
Silmitasertib competitively binds to the ATP-binding site of the CK2 alpha subunit, leading to the inhibition of its kinase activity.[1] This action disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation, most notably the PI3K/Akt pathway.[1] Preclinical studies have shown that by inhibiting CK2, Silmitasertib can induce apoptosis, inhibit cell proliferation, and synergize with DNA-damaging chemotherapeutic agents.[3]
Clinical Trial Results: A Comparative Analysis
Cholangiocarcinoma (CCA)
In a Phase Ib/II study (NCT02128282), Silmitasertib in combination with the standard-of-care chemotherapy regimen of gemcitabine and cisplatin was evaluated as a first-line treatment for locally advanced or metastatic CCA.
| Efficacy Endpoint | Silmitasertib + Gemcitabine/Cisplatin (mITT Population, n=55) | Gemcitabine + Cisplatin (Historical/Concurrent Control) |
| Median Progression-Free Survival (PFS) | 11.1 months | Approximately 8.0 months (based on historical data) |
| Median Overall Survival (OS) | 17.4 months | Approximately 11.7 months (based on historical data) |
| Overall Response Rate (ORR) | 32.1% | 25% |
| Disease Control Rate (DCR) | 79.3% | ~60-80% |
| mITT: modified Intent-to-Treat |
Safety Profile: The most common treatment-related adverse events associated with the Silmitasertib combination were diarrhea, nausea, vomiting, fatigue, and anemia.
Basal Cell Carcinoma (BCC)
A Phase I trial (NCT03897036) investigated Silmitasertib monotherapy in patients with locally advanced or metastatic BCC who had progressed on or were intolerant to Hedgehog pathway inhibitors (HHIs) like vismodegib and sonidegib.
| Efficacy Endpoint | Silmitasertib (n=22 evaluable) | Vismodegib (ERIVANCE trial) | Sonidegib (BOLT trial) |
| Disease Control Rate (DCR) | 65% (laBCC), 80% (mBCC) | Not directly comparable | Not directly comparable |
| Objective Response Rate (ORR) | 3 partial responses (all laBCC) | 43% (laBCC) | 44% (laBCC) |
| Median Duration of Disease Control | 10.3 months (laBCC) | Not reported | Not reported |
| Median Progression-Free Survival (PFS) | 9.2 months (laBCC) | 9.5 months | 22.1 months |
| laBCC: locally advanced Basal Cell Carcinoma; mBCC: metastatic Basal Cell Carcinoma |
Safety Profile: Treatment discontinuation due to adverse events was 24%, which compares favorably to the discontinuation rates observed with first-line HHIs.
Recurrent Sonic Hedgehog (SHH)-Driven Medulloblastoma
A Phase I/II trial (NCT03904862) is currently evaluating Silmitasertib in pediatric and adult patients with recurrent SHH-driven medulloblastoma. While final efficacy data is maturing, the FDA has granted Fast Track designation to Silmitasertib for this indication, recognizing its potential to address a significant unmet medical need. The standard of care for recurrent medulloblastoma is not well-defined and often involves a combination of surgery, radiation, and chemotherapy, with limited efficacy.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Hedgehog Pathway Analysis
This protocol is representative of the methodology used to assess the effect of Silmitasertib on the Hedgehog signaling pathway in the basal cell carcinoma trial by measuring the expression of target genes such as GLI1 and PTCH1.
1. RNA Extraction:
-
Fresh-frozen tumor biopsy samples are homogenized.
-
Total RNA is extracted using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
2. cDNA Synthesis:
-
1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
The reaction is typically carried out at 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
3. Quantitative Real-Time PCR:
-
qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500).
-
The reaction mixture (20 µL) contains 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Primer Sequences:
-
GLI1 Forward: 5'-TCT GGC TGA TCC CAC ATT CTC-3'
-
GLI1 Reverse: 5'-CAG CTT TTA GGC TCC TGA TGT G-3'
-
PTCH1 Forward: 5'-CAA CAC TGG GAG GCT TTT GAG-3'
-
PTCH1 Reverse: 5'-GTC TGA GCA TCC TGG TGA GCT T-3'
-
GAPDH (housekeeping gene) Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH (housekeeping gene) Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Thermal Cycling Conditions:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
A melt curve analysis is performed to ensure product specificity.
-
4. Data Analysis:
-
The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Silmitasertib and a typical experimental workflow for its evaluation.
Caption: CK2-PI3K/Akt Signaling Pathway Inhibition by Silmitasertib.
Caption: Role of CK2 in the Hedgehog Signaling Pathway.
Caption: Preclinical Evaluation Workflow for Silmitasertib.
References
Silmitasertib Sodium: A New Generation of CK2 Inhibition Surpassing First-Generation Compounds
Silmitasertib sodium (CX-4945), a first-in-class, orally bioavailable small-molecule inhibitor of protein kinase CK2, represents a significant advancement in the field of targeted cancer therapy.[1] Compared to first-generation CK2 inhibitors, such as 4,5,6,7-tetrabromobenzotriazole (TBB) and 2-dimethylamino-4,5,6,7-tetrabromobenzimidazole (DMAT), Silmitasertib demonstrates superior potency, selectivity, and clinical applicability.[1] This guide provides a comprehensive comparison of Silmitasertib with these earlier compounds, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.
Executive Summary
Protein kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, where it plays a critical role in promoting cell proliferation, survival, and resistance to apoptosis.[2][3] Both Silmitasertib and first-generation inhibitors like TBB and DMAT are ATP-competitive, targeting the ATP-binding pocket of the CK2 catalytic subunits.[1] However, Silmitasertib exhibits significantly higher potency and a more favorable selectivity profile, which has enabled its progression into clinical trials for various cancers.[1][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Silmitasertib and first-generation CK2 inhibitors, providing a direct comparison of their inhibitory activities and selectivity.
Table 1: Potency of Selected CK2 Inhibitors
| Inhibitor | Target | IC50 / Ki | Assay Conditions |
| Silmitasertib (CX-4945) | Human Recombinant CK2α | Ki = 0.38 nM | Enzymatic |
| Human Recombinant CK2α' | IC50 ≤ 3 nM | Enzymatic | |
| TBB | Rat Liver CK2 | IC50 = 0.15 µM | - |
| Human Recombinant CK2 | IC50 = 1.6 µM | 100 µM ATP | |
| Human Recombinant CK2 | Ki = 80 - 210 nM | - | |
| DMAT | CK2 | IC50 = 130 nM | - |
| CK2 | Ki = 40 nM | - |
Data compiled from multiple sources.[5][6]
Table 2: Selectivity Profile of Silmitasertib vs. First-Generation Inhibitors
| Inhibitor | Off-Target Kinases Inhibited (>50% at 10 µM) | Notable Off-Targets (IC50) |
| Silmitasertib (CX-4945) | At 0.5 µM, inhibits only 7 of 238 kinases by >90% | FLT3 (35 nM), PIM1 (46 nM), CDK1 (56 nM) |
| TBB | CDK2, Phosphorylase Kinase, GSK3β | CDK2 (15.6 µM), Phosphorylase Kinase (8.7 µM), GSK3β (11.2 µM) |
| DMAT | Pim-1, Pim-3, HIPK2, HIPK3 | Pim-1 (0.15 µM), Pim-3 (0.097 µM), HIPK2 (0.37 µM), HIPK3 (0.59 µM) |
Data compiled from multiple sources.[5][6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
In Vitro Kinase Inhibition Assay
This protocol describes the determination of IC50 values for CK2 inhibitors against recombinant CK2.
Materials:
-
Recombinant human CK2 enzyme
-
CK2-specific peptide substrate (e.g., RRRDDDSDDD)[6]
-
CK2 inhibitor stock solutions (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid (for washing)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the CK2 inhibitor in the kinase assay buffer.
-
In a reaction tube, combine the recombinant CK2 enzyme, the peptide substrate, and the inhibitor dilution. Include a DMSO control.
-
Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for 10-20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air-dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Western Blot Analysis of p-Akt (Ser129)
This protocol assesses the ability of CK2 inhibitors to inhibit CK2 activity within a cellular context by measuring the phosphorylation of a known downstream substrate, Akt, at serine 129.[9]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
CK2 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser129), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with increasing concentrations of the CK2 inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Akt (S129) overnight at 4°C.[5][9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for p-Akt (S129), total Akt, and β-actin.
-
Normalize the p-Akt (S129) signal to total Akt and then to the loading control (β-actin) to determine the extent of inhibition.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways regulated by Protein Kinase CK2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Silmitasertib Sodium
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Silmitasertib sodium (CX-4945), a potent and selective inhibitor of protein kinase CK2. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, the broader community, and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is classified as a hazardous chemical and may be considered a cytotoxic or antineoplastic agent due to its intended use in cancer research.[1] As such, its disposal is regulated and requires meticulous handling to prevent exposure and environmental contamination. The following procedures are based on general best practices for hazardous laboratory waste and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and the compound's Safety Data Sheet (SDS).
Immediate Safety Protocols for Handling this compound Waste
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including waste.
-
Gloves: Wear double chemotherapy gloves.[1]
-
Eye Protection: Chemical safety goggles are required.
-
Lab Coat: A disposable gown or dedicated lab coat should be worn.
-
Respiratory Protection: If there is a risk of aerosolization, use a NIOSH/MSHA-approved respirator.[2]
All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Procedures
The overarching principle for the disposal of this compound is to treat it as a hazardous chemical waste. It must be collected, segregated, and disposed of through an approved hazardous waste management program.
1. Waste Segregation:
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste stream for this compound.
-
Avoid Commingling: Do not mix this compound waste with other chemical, biological, or radioactive waste streams.[1] This is crucial for proper disposal and to avoid unintended chemical reactions.
2. Waste Collection and Containment:
-
Solid Waste:
-
Items: Includes contaminated PPE (gloves, gowns), absorbent pads, empty vials, and any other disposable materials that have come into contact with this compound.[3]
-
Container: Place these items in a designated, leak-proof, and puncture-resistant container. This container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.[3]
-
-
Liquid Waste:
-
Sources: Includes unused stock solutions, cell culture media containing the compound, and the first rinse from decontaminating glassware.
-
Container: Collect liquid waste in a compatible, screw-capped, and shatter-resistant container. The container must be kept closed except when adding waste.[4] It should be stored in secondary containment to prevent spills.[5]
-
-
Sharps Waste:
-
Items: Needles, syringes, and other sharps contaminated with this compound.
-
Container: Dispose of these directly into a designated "sharps" container that is also labeled for chemotherapy or cytotoxic waste.[1]
-
3. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste.[6]
-
While triple rinsing is a common procedure for many chemical containers, for acutely toxic substances (P-listed wastes), this is sometimes discouraged, and the container is disposed of directly as hazardous waste.[6][7] Consult your institution's EHS office for specific guidance on whether to rinse or not. If rinsing is required, the rinsate must be collected as hazardous liquid waste.[4]
4. Storage of Hazardous Waste:
-
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Ensure that incompatible wastes are segregated to prevent reactions.[8]
-
Adhere to the storage limits for hazardous waste as mandated by regulations.[5]
5. Arranging for Disposal:
-
Once a waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Never dispose of this compound down the drain or in the regular trash.[2]
Quantitative Data on Hazardous Waste Storage
The following table summarizes general quantitative limits for the storage of hazardous waste in a laboratory's Satellite Accumulation Area (SAA). These are based on U.S. regulations and may vary by location. Always confirm the specific limits with your local EHS office.
| Waste Type | Maximum Quantity in SAA |
| Total Hazardous Waste | 55 gallons |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) |
Data sourced from various institutional hazardous waste management guidelines.[5][6]
Experimental Protocols
Currently, there are no universally recognized and validated experimental protocols for the chemical deactivation of this compound for disposal purposes. While research exists on the deactivation of other kinase inhibitors, such as the use of sodium hypochlorite for Trilaciclib, these methods are compound-specific and should not be applied to this compound without rigorous validation.[9] The recommended and safest method for final disposal is incineration by a licensed hazardous waste facility.[3]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Management.
This guide provides a framework for the safe handling and disposal of this compound. By adhering to these procedures, researchers can minimize risks and ensure compliance with safety regulations, thereby fostering a secure and responsible research environment.
References
- 1. web.uri.edu [web.uri.edu]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. wjarr.com [wjarr.com]
Essential Safety and Logistics for Handling Silmitasertib Sodium
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Silmitasertib sodium is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans to facilitate the secure and effective use of this potent casein kinase 2 (CK2) inhibitor in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure researcher safety. The following personal protective equipment is required:
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | A respirator is necessary when handling the powdered form of the compound to avoid inhalation. All handling of the solid compound should be performed in a certified chemical fume hood. |
Hazard Identification and First Aid
It is crucial to be aware of the potential hazards associated with this compound and the appropriate first aid measures.
| Hazard | Description | First Aid Measures |
| Inhalation | May cause respiratory irritation. | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | May cause skin irritation. | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | May cause serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Harmful if swallowed. | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Storage and Handling
Proper storage and handling are vital to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Condition | Specification | Details |
| Storage Temperature (Solid) | -20°C for long-term storage (months to years).[1] | Store in a dry, dark place. |
| Storage Temperature (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[2] | Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Handling Environment | Chemical Fume Hood | All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| General Precautions | Avoid contact with skin, eyes, and clothing. Avoid dust formation. | Ensure adequate ventilation. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a research laboratory, from receiving the compound to its final disposal.
Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.
Experimental Protocols
Preparation of Stock Solutions
To ensure accurate and reproducible experimental results, proper preparation of stock solutions is essential.
| Solvent | Concentration | Procedure |
| DMSO | ≥103.5 mg/mL | To achieve a high concentration, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath. Stock solutions in DMSO can be stored at -20°C for several months. |
| Water | 12.5 mg/mL | Sonication is recommended to aid dissolution. |
For in vivo studies, the following formulation can be used:
-
Prepare a stock solution in DMSO.
-
Sequentially add PEG300, Tween 80, and saline to the DMSO stock solution. For example, a formulation could consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
-
Ensure the solution is clear before adding the next solvent. Sonication or gentle heating may be necessary.
-
It is recommended to prepare the final working solution for in vivo experiments fresh on the day of use.[4]
In Vitro Cell Viability Assay
This protocol provides a general guideline for assessing the anti-proliferative activity of this compound in cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or AlamarBlue assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to ensure environmental safety and regulatory compliance.
Waste Segregation
Proper segregation of waste is the first and most critical step in the disposal process.
| Waste Type | Description | Collection Container |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, pipette tips, weigh boats, and other lab consumables. | Labeled "Hazardous Chemical Waste" container. |
| Liquid Waste | Unused stock solutions, experimental media containing the compound. | Labeled "Hazardous Chemical Waste" container. Do not pour down the drain. |
| Sharps Waste | Contaminated needles and syringes. | Puncture-resistant sharps container labeled "Hazardous Chemical Waste". |
Disposal Procedure
-
Consult Institutional Guidelines: Always adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for detailed procedures.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and the appropriate hazard symbols.
-
Storage of Waste: Store hazardous waste in a designated, secure area away from general lab traffic until it is collected by the EHS office.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate cleaning agent.
-
Documentation: Maintain a log of all disposed hazardous waste as required by your institution.
The following diagram outlines the logical flow for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
